7-Methoxyquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWFCHOWMFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396488 | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-24-7 | |
| Record name | 7-Methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methoxyquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 7-Methoxyquinazolin-4(1H)-one, a key intermediate in the preparation of several pharmacologically active compounds, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.
Introduction
This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant therapeutic potential, particularly as anticancer agents. The core structure is a key component of Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer. The efficient and scalable synthesis of this quinazolinone intermediate is therefore of paramount importance for both academic research and industrial drug development. This guide explores and compares several prominent synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, scalability, and the safety profile of the reagents and reaction conditions. The following tables summarize the quantitative data for some of the most common synthetic approaches.
Table 1: Single-Step Cyclization Routes
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-methoxybenzoic acid | Formamide | N/A | 140 | 8 | 20 | [1] |
| 2-Amino-4-methoxybenzoic acid | Formamidine acetate | Ethanol | Reflux | 8 | 87 | [1] |
| Ethyl 2-amino-5-(7-ethoxy-7-oxoheptyloxy)-4-methoxybenzoate | Ammonium formate, Formamide | N/A | 180 | 3 | 99 |
Table 2: Multi-Step Synthesis via Nitration and Reduction
| Starting Material | Intermediate(s) | Key Reagents | Overall Yield (%) | Reference |
| 4-Acetoxy-3-methoxybenzoic acid | 4-Hydroxy-3-methoxy-2-nitrobenzoic acid, 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide, 4-(3-Chloropropoxy)-2-amino-3-methoxybenzamide | HNO₃/H₂SO₄, SOCl₂, 1,3-Dichloropropane, Fe/NaCl, Formic acid | ~58% (over 5 steps) | [2] |
| 7-Fluoro-6-nitroquinazolin-4-ol | 7-Methoxy-6-nitroquinazolin-4-ol, 4-Chloro-7-methoxy-6-nitroquinazoline | KOH/Methanol, SOCl₂/DMF | ~67% (over 2 steps to chloro-derivative) | [2] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations leading to this compound and its precursors.
Protocol 1: Cyclization of 2-Amino-4-methoxybenzoic Acid with Formamidine Acetate[1]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-4-methoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation.
-
Purification: Add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to 7-8. Filter the resulting precipitate and wash the filter cake with a small amount of water.
-
Drying: Dry the solid product to obtain this compound.
Protocol 2: Multi-Step Synthesis from 4-Acetoxy-3-methoxybenzoic Acid[3]
Step 1: Nitration
-
Cool a solution of 4-acetoxy-3-methoxybenzoic acid (2.0 g, 9.5 mmol) in glacial acetic acid (6 mL) to 10-15°C in an ice bath.
-
Slowly add a cold mixture of concentrated nitric acid (8 mL) and concentrated sulfuric acid (6 mL) dropwise over 15 minutes, maintaining the temperature between 5-10°C.
-
Stir the reaction mixture at this temperature for an additional hour and then quench by pouring it into ice-cold water (50 mL).
-
Filter the resulting precipitate, wash with sodium bicarbonate solution, and dry under vacuum to obtain 4-hydroxy-3-methoxy-2-nitrobenzoic acid.
Step 2: Formation of 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide
-
Follow a multi-step procedure involving the protection of the hydroxyl group with 1,3-dichloropropane and subsequent amidation of the carboxylic acid.
Step 3: Reduction of the Nitro Group
-
Reflux a solution of 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzamide (1.3 g, 4.5 mM) in methanol (200 mL).
-
Add iron powder (2.5 g, 45 mM) and a solution of sodium chloride (0.79 g, 13.5 mM) in water (4-6 mL) portion-wise over 8-10 intervals of 45 minutes.
-
Continue refluxing for an additional 3 hours after the final addition.
-
Filter the hot reaction mixture through a bed of celite and wash with hot methanol.
-
Concentrate the filtrate under reduced pressure and cool to induce precipitation. Filter and dry the solid to yield 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide.
Step 4: Cyclization to 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one
-
Stir a solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) at 100°C in an oil bath for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water (30 mL). Let it stand overnight at room temperature.
-
Filter the precipitate and dry under vacuum to obtain 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a representative signaling pathway where quinazolinone derivatives act as inhibitors and a general workflow for the synthesis of this compound.
Conclusion
This guide has presented a detailed overview of the synthesis of this compound, a vital building block in pharmaceutical research. By comparing different synthetic strategies and providing detailed experimental protocols, this document aims to serve as a valuable resource for scientists and researchers in the field. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity, and economic considerations.
References
An In-depth Technical Guide to the Chemical Properties of 7-Methoxyquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is a prevalent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound. The information presented is intended to support research and development efforts in fields such as medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature. Its core structure consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with a methoxy group at position 7 and a ketone at position 4.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while core identifiers are well-established, some physical properties are based on predicted values due to the limited availability of experimental data in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 16064-24-7 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Solid (Predicted) | - |
| Melting Point | 233-236 °C (for a related compound) | [2] |
| Boiling Point | 351.8±22.0 °C (Predicted) | - |
| Solubility | DMSO (Slightly), Methanol (Slightly) (for a related compound) | [2] |
| pKa | 7.10±0.10 (Predicted, for a related compound) | [2] |
| LogP | 0.9317 (Predicted) | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on the analysis of closely related quinazolinone derivatives, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the pyrimidinone ring, and the methoxy group protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide insights into the carbon framework of the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual NMR spectra of the synthesized compound.
Synthesis and Experimental Protocols
The synthesis of the quinazolin-4(1H)-one scaffold can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a 2-aminobenzamide derivative with a suitable one-carbon source, such as formic acid or formamide.
Synthesis of this compound
A plausible and frequently utilized method for the synthesis of this compound involves the reaction of 2-amino-4-methoxybenzamide with formic acid.
Detailed Experimental Protocol
The following protocol outlines a general procedure for the synthesis of quinazolin-4(1H)-ones from 2-aminobenzamides, which can be adapted for the synthesis of the target compound.
Materials:
-
2-amino-4-methoxybenzamide
-
Formic acid (excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-methoxybenzamide (1 equivalent) with an excess of formic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining formic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Biological Context and Signaling Pathways
The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Mechanism of Action of Quinazolinone-based EGFR Inhibitors
Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain of EGFR, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell growth and proliferation. The substitution pattern on the quinazoline ring, including the presence of a methoxy group at the 7-position, is known to influence the binding affinity and selectivity of these inhibitors.
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.
Conclusion
This compound is a valuable heterocyclic compound with a chemical scaffold that is of significant interest in the field of medicinal chemistry. Its role as a precursor and a core structure in the development of potent kinase inhibitors, particularly for the EGFR signaling pathway, underscores its importance in oncological research. This technical guide provides foundational information to aid researchers in their exploration and utilization of this compound in drug discovery and development endeavors. Further experimental validation of its physical properties and biological activity is encouraged to fully elucidate its potential.
References
The Multifaceted Biological Activities of 7-Methoxyquinazolin-4(1H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 7-Methoxyquinazolin-4(1H)-one has emerged as a molecule of significant interest, demonstrating a range of biological effects from anticancer to antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have shown notable potential as anticancer agents, primarily by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
A notable derivative, 7-methoxy-6-nitroquinazolin-4(3H)-one, has been identified as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR.[1] By binding to the ATP-binding site of these receptors, it blocks downstream signaling, which can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.[1] The quinazoline scaffold is a well-established pharmacophore for targeting these kinases, with many derivatives exerting their cytotoxic effects through the EGFR and VEGFR pathways.[2][3]
Furthermore, novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[4] This pathway is crucial in the development of various cancers. Mechanistic studies have shown that certain derivatives can downregulate the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of downstream targets like c-MYC and Cyclin D1 in cancer cell lines such as HCT116.[4]
Quantitative Anticancer Data
The cytotoxic potential of various quinazolinone derivatives, including those with a methoxy group, has been evaluated against a range of cancer cell lines. The following table summarizes key findings.
| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | [5] |
| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Not specified | 0.53−2.01 nM | [5] |
| 4N-(3-Chlorophenyl)-8-methoxy-7- [3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine | HCT116, HepG2 | Potent cytotoxicity | [4] |
| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline derivative) | Primary human gallbladder cancer cells | 8.50 ± 1.44 μM | [4] |
Antimicrobial and Anti-inflammatory Activities
The versatile quinazolinone core also imparts significant antimicrobial and anti-inflammatory properties to its derivatives.
Antimicrobial Effects
Quinazolin-4(3H)-one derivatives have demonstrated activity against a spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][9] The introduction of various substituents on the quinazolinone ring system has been a key strategy in developing compounds with potent antimicrobial activity.[10] For instance, the presence of a naphthyl radical or an amide group has been shown to confer pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[6]
A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety has been synthesized and screened for antimicrobial activity against pathogens causing urinary tract infections.[11] One compound, in particular, showed a high effect against E. coli and C. albicans with MIC values of 7.812 and 31.125 µg/mL, respectively.[11]
Anti-inflammatory Potential
The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators. For example, some heterocyclic compounds are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][13] The carrageenan-induced rat paw edema model is a common in vivo assay used to evaluate the anti-inflammatory potential of these compounds.[14][15][16]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.
One of the primary mechanisms of anticancer action is the inhibition of receptor tyrosine kinases. The diagram below illustrates the general signaling pathway inhibited by certain quinazolinone derivatives.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Another critical pathway targeted by some derivatives is the Wnt/β-catenin pathway. The following diagram illustrates the inhibitory action on the β-catenin/TCF4 interaction.
Caption: Downregulation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the biological activity of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.[8]
Principle: This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[10]
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO, and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well plate.[8]
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 1.5 × 10⁸ CFU/ml adjusted to a 0.5 McFarland standard) is prepared.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10] A colorimetric indicator like AlamarBlue can be used to aid in the visualization of microbial growth.[8][10]
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their potential as anticancer agents is particularly noteworthy, with demonstrated activity against key signaling pathways such as EGFR and Wnt/β-catenin. Furthermore, their antimicrobial and anti-inflammatory properties warrant continued investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]
- 10. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. everand.com [everand.com]
- 15. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide
Introduction
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse biological effects of quinazolinone compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The structural flexibility of the quinazolinone scaffold allows for targeted chemical modifications, enabling the modulation of multiple cellular pathways.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of quinazolinone's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Mechanisms of Action
Quinazolinone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of several key cellular processes, including inhibition of critical enzymes, disruption of cytoskeletal dynamics, and induction of programmed cell death.
Kinase Inhibition
A primary mechanism through which quinazolinones exert their anticancer effects is the inhibition of various protein kinases, which are crucial for cell signaling, proliferation, and survival.[3]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival.[3][6] Some quinazolinone-based drugs, like gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy.[7] Notably, novel quinazolinone derivatives have been developed to overcome acquired resistance to first-generation EGFR inhibitors, such as the T790M mutation.[8] EAI045 is an example of an allosteric EGFR inhibitor that binds to a pocket adjacent to the ATP site, demonstrating selectivity for certain EGFR mutants.
-
PI3K/Akt Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Certain quinazolinone derivatives have been shown to target and inhibit components of this pathway. For instance, some compounds have been identified as potential inhibitors of AKT1, a key protein in this cascade.[9]
-
Other Kinase Targets: The inhibitory activity of quinazolinones extends to other kinases implicated in cancer progression. These include cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle regulation.[10] Inhibition of CDK2 by quinazolinone derivatives can lead to cell cycle arrest.[10] Additionally, some derivatives have been shown to inhibit Aurora kinases, which are involved in mitotic progression.[11] Furthermore, multi-tyrosine kinase inhibitors based on the quinazoline scaffold have been developed, targeting receptors like VEGFR, PDGFR, and FGFR, which are involved in angiogenesis.[12][13]
Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape.[14] Several quinazolinone derivatives exert their anticancer effects by disrupting microtubulin dynamics, acting as tubulin polymerization inhibitors.[14][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules.[14][16] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[14][15][16]
Induction of Cell Death and Cycle Arrest
Quinazolinone compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2][6] By inhibiting key signaling pathways and cellular processes, these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, the inhibition of tubulin polymerization or critical kinases can lead to the activation of caspases and other pro-apoptotic proteins.[17] Furthermore, many quinazolinone derivatives cause a halt in the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[6][16]
Signaling Pathways Modulated by Quinazolinone Compounds
The following diagrams illustrate the key signaling pathways targeted by quinazolinone compounds in cancer cells.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.
Caption: Inhibition of Tubulin Polymerization by Quinazolinones.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 101 | L1210 (Leukemia) | Proliferation | 5.8 | [15] |
| Compound 101 | K562 (Leukemia) | Proliferation | >50% inhibition at 1 µg/mL | [15] |
| Compound 23 | Ba/F3 EGFR L858R/T790M | Cell Proliferation | 0.72 | |
| Compound 23 | Ba/F3 EGFR L858R/T790M/C797S | Cell Proliferation | 0.05 | |
| Compound 5l | A549 (Lung Cancer) | MTT | 31.21% inhibition at 10 µM | [4] |
| Compound 5n | A549 (Lung Cancer) | MTT | 33.29% inhibition at 10 µM | [4] |
| Compound 36 | Caco-2 (Colorectal) | - | 23.31 | [9] |
| Compound 36 | HepG2 (Liver) | - | 53.29 | [9] |
| Compound 36 | MCF-7 (Breast) | - | 72.22 | [9] |
| Compound 39 | HT29 (Colon) | Cytotoxicity | <0.05 | [14] |
| Compound 39 | U87 (Glioblastoma) | Cytotoxicity | <0.05 | [14] |
| Compound 39 | A2780 (Ovarian) | Cytotoxicity | <0.05 | [14] |
| Compound 14d | A549 (Lung) | Cytotoxicity | nanomolar range | [7] |
| Compound 19b | A549 (Lung) | Cytotoxicity | nanomolar range | [7] |
| Compound E | MDA-MBA-231 (Breast) | Antitumor | 0.43 | [18] |
| Compound G | MCF-7 (Breast) | Antitumor | - | [18] |
| Compound 8b | EGFR-TK | Kinase Inhibition | 0.00137 | [5] |
| Compound 79 | Mutant T790M/L858R EGFR | Kinase Inhibition | 0.031 | [8] |
| Compound Q19 | HT-29 (Colon) | Antiproliferative | 0.051 | [16] |
| Compound 5c | MDA-MB-435 (Melanoma) | Growth Inhibition | 94.53% GI | [10] |
| Compound 8a | MDA-MB-435 (Melanoma) | Growth Inhibition | 94.15% GI | [10] |
| BIQO-19 | EGFR-TKI-resistant NSCLC | Antiproliferative | - | [11] |
Antimicrobial Mechanism of Action
Quinazolinone derivatives have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19]
Inhibition of Penicillin-Binding Proteins (PBPs)
A key mechanism of antibacterial action for certain quinazolinone compounds is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis.[20] Specifically, some derivatives have been shown to inhibit PBP1 and PBP2a in MRSA.[20] PBP2a is the protein that confers resistance to most β-lactam antibiotics in MRSA.[19] Interestingly, some quinazolinones have been found to bind to both the active site and an allosteric site of PBP2a, a dual-binding mechanism that is also observed with the advanced cephalosporin, ceftaroline.[20]
Inhibition of DNA Gyrase
The structural similarity of some quinazolinones to fluoroquinolone antibiotics suggests a potential mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[21] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, quinazolinone compounds can disrupt essential bacterial cellular processes, leading to cell death.[21]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MICs) of selected quinazolinone derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | S. aureus (ATCC 29213) | 2 | [20] |
| Compound 27 | S. aureus (MRSA) | ≤0.5 | [19] |
| Compound 18 | M. tuberculosis | 0.78 | [22] |
| VMA-13-05 | S. aureus | Bacteriostatic | [23] |
| VMA-13-05 | S. pneumoniae | Bacteriostatic | [23] |
| VMA-17-01 | S. aureus | Bactericidal | [23] |
| VMA-17-04 | S. aureus | Bactericidal | [23] |
Anti-inflammatory Mechanism of Action
Quinazolinone derivatives also possess potent anti-inflammatory properties, which are primarily attributed to their ability to modulate key inflammatory pathways.[24][25]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Several quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors.[9] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Modulation of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α).[26] Certain quinazolinone derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[26] Molecular docking studies have suggested that these compounds can bind to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[26]
Signaling Pathway in Inflammation
The diagram below illustrates how quinazolinone compounds can interfere with the NF-κB signaling pathway to exert their anti-inflammatory effects.
Caption: Inhibition of the NF-κB Signaling Pathway by Quinazolinones.
Quantitative Data on Anti-inflammatory Activity
The following table provides data on the COX inhibitory activity of selected quinazolinone derivatives.
| Compound ID | Target | IC50 (µM) | Reference |
| 52a | COX-2 | 0.045 | [9] |
| 52b | COX-2 | 0.040 | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of quinazolinone compounds.
General Experimental Workflow
The evaluation of novel quinazolinone compounds typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.
Caption: General Experimental Workflow for Quinazolinone Drug Discovery.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[27]
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds and incubate for the desired period (e.g., 72 hours).[27]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[27] Incubate for 1.5 hours at 37°C.[27]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[27] Incubate for 15 minutes at 37°C with shaking.[27]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[27] Cell viability is expressed as a percentage of the control (untreated cells).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.[2]
-
Reagent Preparation: Prepare a tubulin solution (e.g., 1.3 mg/mL) in a polymerization buffer (e.g., G-PEM buffer containing GTP).[14]
-
Reaction Setup: In a quartz cuvette or 96-well plate, add the tubulin solution and the test compound at the desired concentration.[14]
-
Polymerization Monitoring: Initiate polymerization by incubating at 37°C.[14] Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) using a spectrophotometer.[2][28]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves.[10] Compare the curves of treated samples to a control (e.g., DMSO) to determine the inhibitory or enhancing effect of the compound on tubulin polymerization.[10]
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[29] A common method is the TR-FRET assay.[29]
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase domain, and a substrate solution containing a biotinylated peptide and ATP.[29]
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR enzyme solution.[29]
-
Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution and incubate for 60 minutes at room temperature.[29]
-
Detection: Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[29]
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[30] The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[26]
-
Cell Treatment: Treat cells with the quinazolinone compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[26]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[26] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[26] RNase A is used to eliminate RNA, ensuring that only DNA is stained.[26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[26]
-
Data Analysis: The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][31]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.[8]
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone compound in the broth medium.[18]
-
Inoculation: Inoculate each well with the bacterial suspension.[8] Include a growth control (no compound) and a sterility control (no bacteria).[18]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Carrageenan-Induced Paw Edema Assay
This is an in vivo model used to evaluate the anti-inflammatory activity of compounds.[7]
-
Animal Dosing: Administer the test compound to rodents (e.g., rats or mice) via an appropriate route (e.g., oral, intraperitoneal).[32]
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar tissue of the right hind paw to induce inflammation.[7][32]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[32]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.[33]
Conclusion
Quinazolinone compounds exhibit a remarkable diversity of biological activities, making them a highly privileged scaffold in drug discovery. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes such as kinases and bacterial cell wall synthesizing enzymes, disruption of cytoskeletal components like tubulin, and modulation of critical signaling pathways including EGFR and NF-κB. The ability to fine-tune the chemical structure of the quinazolinone core allows for the optimization of potency and selectivity against various therapeutic targets. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the rational design and development of novel quinazolinone-based therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and in vivo efficacy of these compounds will undoubtedly pave the way for new and effective clinical candidates.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 15. library.opentrons.com [library.opentrons.com]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. MTT (Assay protocol [protocols.io]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. benchchem.com [benchchem.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. protocols.io [protocols.io]
- 32. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
In Vitro Evaluation of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, 7-methoxyquinazolin-4(1H)-one serves as a crucial core structure for the development of various therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. The presence of the methoxy group at the 7-position often plays a key role in the molecule's interaction with biological targets, influencing its potency and selectivity. This technical guide provides an in-depth overview of the in vitro evaluation of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for relevant assays, and visualizing associated signaling pathways and workflows. While specific quantitative data for the unsubstituted parent compound, this compound, is not extensively available in the public domain, this guide focuses on the activities of its closely related derivatives, which highlight the therapeutic potential of this chemical scaffold.
Data Presentation: In Vitro Activities of this compound Derivatives
The following tables summarize the reported in vitro biological activities of various derivatives of this compound. It is important to note that the activity is highly dependent on the nature and position of substituents on the quinazolinone core.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon Cancer) | SRB | 5.64 ± 0.68 | [1] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver Cancer) | SRB | 23.18 ± 0.45 | [1] |
| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Cell Line Panel | Not Specified | Low to subnanomolar | |
| 8-methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer) | Not Specified | 7.15 | [2] |
| 8-methoxy-4-anilinoquinoline derivative (2i) | BGC-823 (Gastric Cancer) | Not Specified | 4.65 | [2] |
| Quinazolinone derivative (8h) | SKLU-1 (Lung Cancer) | Not Specified | 23.09 µg/mL | [3] |
| Quinazolinone derivative (8h) | MCF-7 (Breast Cancer) | Not Specified | 27.75 µg/mL | [3] |
| Quinazolinone derivative (8h) | HepG-2 (Liver Cancer) | Not Specified | 30.19 µg/mL | [3] |
Table 2: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones | IMPDH Type II | Not Specified | Potent Inhibition | [4] |
| Tubulin polymerization-IN-44 | Tubulin | Polymerization Assay | 0.21 | [5] |
| Tubulin polymerization-IN-4 | Tubulin | Polymerization Assay | 4.6 | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and cell line being tested.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition: IMPDH Assay
This assay measures the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.
Materials:
-
Recombinant human IMPDH2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Inosine 5'-monophosphate (IMP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound
-
96-well UV-transparent plate
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, IMP, and NAD+.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a control without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of IMPDH2 enzyme to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C. This corresponds to the formation of NADH.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.[7]
Signaling Pathway Analysis: Western Blot for β-catenin
Western blotting is used to detect changes in the protein levels of key components of a signaling pathway, such as β-catenin in the Wnt/β-catenin pathway.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.[8]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: General workflow for Western Blot analysis.
Caption: The Wnt/β-catenin signaling pathway, a target for some quinazolinone derivatives.
References
- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones as IMPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 6. Tubulin polymerization-IN-4 | CymitQuimica [cymitquimica.com]
- 7. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of 7-Methoxyquinazolin-4(1H)-one and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings on the compound's mechanism of action, presents quantitative data on its bioactivity, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a promising core structure for the development of novel therapeutic agents, particularly in the field of oncology. This guide explores the primary molecular targets that are modulated by this compound and its analogs, providing a comprehensive overview of its potential applications in drug discovery.
Key Therapeutic Targets
Research has identified several key intracellular targets for this compound derivatives, highlighting their potential as multi-targeting agents. The most extensively studied targets include the Epidermal Growth Factor Receptor (EGFR), tubulin, and components of the Wnt/β-catenin signaling pathway. Furthermore, emerging evidence suggests a possible role in the inhibition of Poly(ADP-ribose) polymerase (PARP).
Epidermal Growth Factor Receptor (EGFR)
Derivatives of 7-methoxyquinazolin-4(3H)-one have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are crucial for cell proliferation and survival. By binding to the ATP-binding site of these receptors, these compounds can block downstream signaling pathways, leading to the induction of apoptosis in cancer cells and the inhibition of tumor growth[1]. The 7-methoxy group is a common feature in many quinazoline-based EGFR inhibitors[2][3].
| Compound | Target | IC50 | Cell Line | Reference |
| 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | EGFR | 10 nM | - | [2] |
| Gefitinib (contains a quinazoline core) | EGFR | - | HeLa, BGC-823 | [4] |
| Compound 2i (8-methoxy-4-anilinoquinoline) | - | 7.15 µM | HeLa | [4] |
| Compound 2i (8-methoxy-4-anilinoquinoline) | - | 4.65 µM | BGC-823 | [4] |
A common method to assess EGFR inhibition is a kinase assay that measures the autophosphorylation of the receptor. Recombinant EGFR cytoplasmic domain is incubated with the test compound and ATP. The level of phosphorylation is then quantified, typically using a fluorescence-based method like DELFIA/Time-Resolved Fluorometry. The percentage inhibition is calculated by comparing the signal in the presence of the compound to a control without the compound.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.
Tubulin Polymerization
Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
| Compound | Assay | IC50 / GI50 | Cell Line | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly Inhibition | 0.77 µM | - | [5] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Cytotoxicity | 1.9-3.2 nM | - | [5] |
The effect of compounds on tubulin polymerization can be monitored by turbidimetry. Purified tubulin is incubated with the test compound in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is measured over time. The percentage of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.
Wnt/β-catenin Signaling Pathway
Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to disrupt the interaction between β-catenin and T-cell factor 4 (TCF4). The Wnt/β-catenin signaling pathway is frequently overactivated in various cancers. By inhibiting the β-catenin/TCF4 interaction, these compounds can downregulate the expression of Wnt target genes, leading to apoptosis and inhibition of cell migration in cancer cells[6][7].
| Compound | Assay | IC50 | Cell Line | Reference |
| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | Cytotoxicity | 5.64 ± 0.68 µM | HCT116 | [7] |
| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | Cytotoxicity | 23.18 ± 0.45 µM | HepG2 | [7] |
To assess the inhibition of the Wnt/β-catenin signaling pathway, a luciferase reporter gene assay is commonly employed. Cancer cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). The cells are then treated with the test compound. The inhibition of the signaling pathway is determined by measuring the decrease in luciferase activity in the TOP-Flash transfected cells relative to the FOP-Flash control.
In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation and differentiation.
Poly(ADP-ribose) Polymerase (PARP)
While direct evidence for this compound as a PARP inhibitor is still emerging, the broader class of quinazolinone derivatives has shown potential in this area. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in cancers with defects in DNA repair mechanisms, such as those with BRCA mutations. The quinazoline scaffold is being explored for the development of novel PARP inhibitors.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of targeted anticancer therapies. Their ability to interact with multiple key oncogenic pathways, including EGFR signaling, tubulin polymerization, and the Wnt/β-catenin cascade, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising compounds. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
The Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide
The 7-methoxyquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The methoxy group at the 7-position of the quinazolinone ring system plays a crucial role in the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties.
Core Structure and Biological Significance
Quinazolinones, a class of fused nitrogen-containing heterocyclic compounds, have demonstrated a remarkable range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] The 4(3H)-quinazolinone core is of particular interest, and modifications at various positions of the bicyclic system have led to the development of clinically approved drugs.[3][4] The presence of a methoxy group at the 7-position is a common feature in many potent quinazolinone-based inhibitors, particularly those targeting protein kinases.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended ring systems.
Substitutions at the 2-position
The 2-position of the quinazolinone ring is a key site for modification to modulate biological activity.
-
Anticancer Activity: In a series of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues, substitution at the 2-position of the quinazoline ring was found to significantly influence anticancer activity. For instance, compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) exhibited potent antitumor properties.[5] Further modifications at this position in related scaffolds have shown that a 2-chloro substituent can be highly effective.[6]
-
Antibacterial Activity: In a study of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), the nature of the substituent at the 2-position was critical. While a 3,5-dichlorophenylamino group at the 2-position of a 7-methoxyquinazolin-4(3H)-one scaffold (compound 6d ) showed some activity, other substitutions led to a decrease or complete loss of antibacterial efficacy.[7]
Substitutions at the 4-position
The 4-position is another critical point for diversification, often involved in interactions with the target protein.
-
Protein Kinase Inhibition: Many potent protein kinase inhibitors feature a 4-anilinoquinazoline scaffold.[8] The nature of the substituent at the 4-position plays a pivotal role in determining the inhibitory potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, various substituted anilino groups at the 4-position have been explored to enhance binding to the kinase domain.[4][9]
-
Tubulin Polymerization Inhibition: A series of 4-(N-cycloamino)phenylquinazolines were designed and evaluated for their ability to inhibit tubulin assembly. These studies highlighted the importance of the substituent at the 4-position for potent antiproliferative activity.[6]
The Role of the 7-Methoxy Group
The 7-methoxy group itself is a key determinant of activity in many quinazolinone derivatives. It is often involved in forming crucial hydrogen bonds or occupying specific hydrophobic pockets within the target protein's active site. In several series of kinase inhibitors, the 7-methoxy group has been shown to be important for maintaining high potency.
Quantitative SAR Data
The following tables summarize the quantitative structure-activity relationship data for selected this compound derivatives and related analogues.
| Compound ID | R-group at position 2 | Cell Line | GI50 (nM)[5] |
| 6a | -Cl | KB | 0.53-2.01 |
| 2 | -CH3 | (NCI-60 Panel) | Subnanomolar |
Table 1: Antiproliferative activity of 2-substituted 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues.
| Compound ID | R-group at position 2 | Organism | Activity |
| 6d | 3,5-dichlorophenylamino | MRSA | Active |
| 6p | 3-methoxyanilino | MRSA | Decreased activity |
| 6m | anilino | MRSA | Inactive |
Table 2: Antibacterial activity of 2-substituted 7-methoxyquinazolin-4(3H)-one derivatives against MRSA.[7]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds.
General Synthesis of Quinazolin-4(3H)-ones
A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[10] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[10]
Microwave-Assisted Synthesis Protocol: [11]
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by filtration and purify by recrystallization.
In Vitro Cell Proliferation Assay (MTT/MTS Assay)
The MTT or MTS assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[12][13]
Protocol: [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
EGFR Kinase Assay
Biochemical assays are essential to determine the direct inhibitory effect of compounds on their molecular targets, such as EGFR.[15]
Luminescent Kinase Assay Protocol: [14]
-
Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase assay buffer.
-
Assay Plate Setup: Add the test compound or control to the wells of a 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP/substrate mixture to the wells. Incubate at room temperature.
-
Signal Detection: Add a kinase detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader and calculate the percent inhibition to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for SAR studies of this compound derivatives.
Logical SAR Relationships
Caption: Logical relationships in the SAR of this compound derivatives.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 9. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
The Pharmacological Profile of 7-Methoxyquinazolin-4(1H)-one: A Core Scaffold for Targeted Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of the 7-Methoxyquinazolin-4(1H)-one core structure, a pivotal scaffold in the development of contemporary targeted therapies. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. While direct pharmacological data for the unsubstituted core is limited, this guide will focus on the extensive body of research surrounding its derivatives, highlighting the therapeutic potential inherent to this quinazolinone framework.
The 7-methoxy-4(1H)-quinazolinone moiety is a recurring structural motif in a multitude of biologically active compounds. Its derivatives have demonstrated significant activity across various therapeutic areas, most notably in oncology. The strategic placement of the methoxy group at the 7th position influences the molecule's electronic properties and binding interactions with various biological targets, making it a valuable starting point for the design of potent and selective inhibitors.
I. Biological Activities of this compound Derivatives
The pharmacological significance of the this compound core is best understood through the examination of its substituted analogues. These derivatives have been extensively evaluated for their therapeutic potential, primarily as inhibitors of key signaling molecules implicated in cancer pathogenesis.
Anticancer Activity
A predominant area of investigation for this compound derivatives is in the realm of oncology. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.
Key molecular targets for derivatives of this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been identified as potent inhibitors of EGFR, a key driver in many epithelial cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Inhibition of HER2, another critical member of the ErbB family of RTKs, is a common characteristic of this class of compounds, particularly relevant in breast and gastric cancers.[1]
-
β-catenin/TCF4 Signaling Pathway: More recent studies have demonstrated that certain derivatives can modulate the β-catenin/TCF4 signaling pathway, a critical pathway in colorectal and other cancers.
The following table summarizes the reported biological activities of selected this compound derivatives.
| Derivative | Target(s) | Biological Activity | Cell Line(s) | IC50/EC50 |
| 7-Methoxy-6-nitroquinazolin-4(3H)-one | HER-2, EGFR | Anticancer agent, induces apoptosis | Cancer cells | Data not available |
| 4,7-disubstituted 8-methoxyquinazoline derivatives | β-catenin/TCF4 signaling | Cytotoxic agents | HCT116, HepG2 | 5.64 ± 0.68 to 23.18 ±0.45 μM |
| 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones | IMPDH II | Potent inhibitors | Not specified | Data not available |
| 4-anilino-6,7-dimethoxy quinazoline derivatives | Not specified | Cytotoxic | HCT116, K562, SKBR3 | Data not available |
II. Experimental Protocols
To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key in vitro assays.
EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against EGFR and HER2 kinases by quantifying ATP consumption.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the test compound or control.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Multi-channel pipette
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for their pharmacological evaluation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
IV. Conclusion
The this compound scaffold represents a highly privileged structure in medicinal chemistry, particularly for the development of targeted anticancer therapies. While the pharmacological profile of the unsubstituted core molecule requires further elucidation, the extensive research on its derivatives unequivocally demonstrates its potential as a platform for designing potent and selective inhibitors of key oncogenic signaling pathways. The information and protocols provided in this guide are intended to serve as a valuable resource for the continued exploration and development of novel therapeutics based on this versatile chemical framework.
References
Methodological & Application
Application Notes and Protocols: 7-Methoxyquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and laboratory protocols for the handling and use of 7-Methoxyquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazolin-4(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide outlines the synthesis, purification, characterization, and potential biological applications of this compound, with a focus on providing practical and detailed experimental procedures.
Safety Precautions
Standard laboratory safety protocols should be strictly adhered to when handling this compound and its derivatives. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4]
General Handling:
-
Prevent contact with skin and eyes.[3][4] In case of contact, rinse immediately and thoroughly with water.[3][4]
-
Store in a tightly sealed container in a cool, dry place.[3]
Hazard Information (for related compounds):
-
GHS Pictogram: GHS07 (Warning)[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Synthesis and Purification
The synthesis of quinazolin-4(1H)-one derivatives can be achieved through various methods. A common approach involves the cyclization of an appropriately substituted 2-aminobenzamide with a suitable reagent.
General Synthesis Protocol
A general one-pot, three-step synthesis for quinazolin-4-one derivatives has been described, which can be adapted for this compound.[6] This method involves the acylation of an anthranilic acid, followed by reaction with an amine and subsequent cyclization.
Protocol:
-
Dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) and a suitable base (e.g., Hünig's base, 1.5 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 4°C and add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add POCl3 (3 equivalents) followed by a solution of an appropriate amine (1.5 equivalents) in acetonitrile.
-
Heat the mixture in a microwave reactor at 150°C for 15 minutes.
-
Cool to room temperature and add K2CO3 and ethanol.
-
Heat the mixture at 150°C for an additional 5-10 minutes.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative HPLC.[6]
Purification
Purification of the crude product is typically achieved through recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[7]
Column Chromatography Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent.
Physicochemical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.[8][9]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the quinazolinone ring. |
| ¹³C NMR | Structural elucidation and confirmation of carbon environments. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₈N₂O₂: 176.17 g/mol ).[5] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C=N, and C-O stretching vibrations. |
| Melting Point | Assessment of purity. | A sharp and specific melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating a high degree of purity. |
Biological Applications and Protocols
Quinazolin-4(1H)-one derivatives have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1][10]
In Vitro Antiproliferative Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
Kinase Inhibition Assays
Many quinazolinone derivatives function as kinase inhibitors.[11] Assays to determine the inhibitory activity against specific kinases, such as PI3K or Aurora Kinase, are crucial for mechanistic studies.[1][12]
General Kinase Inhibition Protocol (Example: PI3K):
-
Prepare a reaction mixture containing the kinase, a lipid substrate (e.g., PIP2), and ATP in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as fluorescently labeled PIP3 binding proteins or antibody-based detection (e.g., ELISA).
-
Calculate the IC₅₀ value from the dose-response curve.
Quantitative Data for Related Quinazolinone Derivatives:
| Compound | Target Cell Line/Enzyme | IC₅₀/GI₅₀ (nM) | Reference |
| Compound 2 | NCI-60 Panel | Low to subnanomolar | [10] |
| Compound 6a | NCI-60 Panel | 0.53 - 2.01 | [10] |
| FL-4 | NSCLC cell lines | Similar to BIQO-19 | [1] |
| BIQO-19 | NSCLC cell lines | Similar to FL-4 | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway Inhibition
Quinazolin-4-one derivatives have been shown to inhibit the PI3K/HDAC dual signaling pathway, which is critical for cancer cell proliferation and survival.[12]
Caption: Proposed dual inhibition of PI3K and HDAC signaling pathways by this compound.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 12. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxyquinazolin-4(1H)-one: A Versatile Scaffold for Chemical Probe Development
Introduction: 7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound that serves as a key structural motif in the development of various biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with a range of biological targets, including protein kinases and tubulin. This document provides an overview of the applications of this compound as a chemical probe, complete with experimental protocols and data for its derivatives, highlighting its potential in cancer research and drug discovery. While extensive data exists for its derivatives, this report also provides the foundational protocols to evaluate the parent compound.
Biological Activity and Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. Notably, these compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and as disruptors of microtubule dynamics by targeting tubulin.[1][2][3] The quinazolinone scaffold is a cornerstone in the design of numerous kinase inhibitors, including clinically approved drugs.[4]
As a Kinase Inhibitor Probe
The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Derivatives of this compound have been synthesized and evaluated as inhibitors of various kinases, playing a crucial role in cell signaling pathways related to cell proliferation, survival, and differentiation. The methoxy group at the 7-position can be synthetically modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.
As a Tubulin Polymerization Inhibitor Probe
Several derivatives of this compound have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[2] The versatility of the quinazolinone scaffold allows for the development of potent tubulin inhibitors with potential as vascular-disrupting agents in tumors.[1]
Quantitative Data for this compound Derivatives
The following table summarizes the biological activity of selected derivatives of this compound. It is important to note that the biological activity of the parent compound, this compound, is not extensively reported in the public domain, and these derivatives provide insight into the potential of this chemical scaffold.
| Compound Name | Target | Assay | IC50/GI50 | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | Tubulin Polymerization Inhibition | 0.77 µM | [2] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Various Cancer Cell Lines | Antiproliferative Activity | 1.9–3.2 nM | [2] |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Tubulin | Tubulin Polymerization Inhibition | Sub-micromolar | [3][5] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Various Cancer Cell Lines | Growth Inhibition | <50 nM in several cell lines | [3][5] |
| 2-(2-Chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | mGlu7 Receptor | Negative Allosteric Modulation | 4.65 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its analogs.
Synthesis of this compound Derivatives
A general synthetic route to quinazolinone derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable reagent. For instance, a substituted 2-aminobenzamide can be cyclized using formic acid.[7]
Protocol for the Synthesis of a 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative:
-
A solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) is stirred at 100°C in an oil bath for 8 hours.[7]
-
The reaction mixture is then cooled and quenched in ice-cold water (30 mL).[7]
-
The mixture is kept overnight at room temperature to allow for precipitation.[7]
-
The resulting precipitate is filtered and dried under a vacuum to yield the final product.[7]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence reporter in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in fluorescence over time using a fluorometer. This increase corresponds to the incorporation of the fluorescent reporter into the growing microtubules.
-
The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.[2]
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), antibody-based detection of the phosphoproduct (e.g., ELISA or Western blot), or luminescence-based assays that measure the amount of ATP remaining.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway affected by this compound derivatives and a general workflow for its evaluation as a chemical probe.
Caption: Potential signaling pathways targeted by this compound derivatives.
Caption: Workflow for evaluating this compound as a chemical probe.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methoxyquinazolin-4(1H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyquinazolin-4(1H)-one serves as a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, including potent anticancer properties. While extensive research has been conducted on various substituted analogs, specific biological data and detailed cell-based assay protocols for the parent compound, this compound, are not extensively documented in publicly available literature.
These application notes provide a comprehensive guide for researchers utilizing this compound and its derivatives in cell-based assays. The protocols and data presented are based on established methodologies and findings for closely related quinazolinone compounds. These notes are intended to serve as a strong starting point for experimental design, and researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Biological Context and Signaling Pathways
Derivatives of the this compound scaffold have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for designing mechanism-of-action studies.
1. Receptor Tyrosine Kinase (RTK) Signaling: Certain nitro-substituted derivatives of this compound act as inhibitors of receptor tyrosine kinases such as HER-2 and EGFR. These receptors are often overexpressed in cancer and their inhibition can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[1]
2. Wnt/β-catenin Signaling Pathway: Substituted 8-methoxyquinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2][3][4] They can disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which prevents the expression of Wnt target genes like c-MYC and Cyclin D1 that are critical for tumor growth.[3]
3. Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: The quinazolin-4-one core structure is found in inhibitors of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments.[1][5] By inhibiting HIF-1α, these compounds can suppress tumor angiogenesis and metabolism.[1]
4. Aurora Kinase A Signaling: Some quinazolin-4(3H)-one derivatives have been shown to target Aurora Kinase A, a crucial regulator of the cell cycle.[6] Inhibition of this kinase can lead to mitotic arrest and apoptosis in cancer cells.[6]
Quantitative Data for this compound Derivatives
The following tables summarize the cytotoxic activities of various derivatives of this compound in different cancer cell lines. This data can be used as a reference for selecting appropriate cell lines and concentration ranges for initial screening of this compound.
Table 1: Cytotoxic Activity (IC50) of 4,7-disubstituted 8-methoxyquinazoline Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| 18B | HCT116 | 5.64 ± 0.68 |
| 18B | HepG2 | 23.18 ± 0.45 |
| 18B | Primary Human Gallbladder Cancer Cells | 8.50 ± 1.44 |
Table 2: Antiproliferative Activity (IC50) of Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrids [5]
| Compound | Cell Line | IC50 (µM) |
| 7j | MDA-MB-231 | 3.1 |
| 7j | MCF-7 | 6.8 |
| 7d | MCF-7 | 4.2 |
| 7l | MCF-7 | 3.8 |
Table 3: Antiproliferative Activity of a Quinazolin-4(3H)-one Derivative (BIQO-19) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| BIQO-19 | A549 | 0.87 |
| BIQO-19 | H1975 | 0.45 |
| BIQO-19 | H460 | 0.98 |
| BIQO-19 | H1299 | 1.23 |
Experimental Protocols
Here are detailed protocols for common cell-based assays to evaluate the biological activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[4][7][8]
Materials:
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell number.[3]
Materials:
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)[3]
-
Tris-base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours with the test compound.[3]
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[3][9]
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.[3]
-
Staining: Add 50 µL of SRB solution to each well and incubate for 30-60 minutes at room temperature.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of an 8-methoxyquinazoline derivative.
Experimental Workflow Diagrams
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of 7-Methoxyquinazolin-4(1H)-one in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused bicyclic system, is a cornerstone in the development of anti-tumor agents due to its structural versatility. This allows for precise chemical modifications to regulate multiple cell death pathways, including apoptosis, autophagy, and necrosis.[1] 7-Methoxyquinazolin-4(1H)-one serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. While research on the parent compound is limited, its derivatives have shown significant promise in oncology by targeting various hallmarks of cancer.
Application Notes
The primary application of this compound in cancer research is as a scaffold for the synthesis of potent anti-cancer drug candidates. Its derivatives have been investigated for a multitude of mechanisms, demonstrating broad therapeutic potential.
1. Kinase Inhibition:
Many derivatives of quinazolinone are designed as kinase inhibitors, a well-established strategy in cancer therapy.[1] The 4-anilinoquinazoline scaffold, in particular, has been pivotal in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[2] Modifications of the this compound core can lead to compounds that target other critical kinases in cancer progression:
-
EGFR Inhibition: Derivatives have shown significant activity against EGFR, a key player in non-small cell lung cancer.[3]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth, proliferation, and survival, and its activation is a common feature in many cancers.[4] Certain quinazolinone derivatives have been developed as effective PI3Kα inhibitors.[4]
-
Aurora Kinase A (AKA) Inhibition: AKA is a critical regulator of the cell cycle and a potential therapeutic target in NSCLC. Quinazolin-4(3H)-one derivatives have been identified as a new class of AKA inhibitors.[3]
2. Tubulin Polymerization Inhibition:
Microtubules are essential for mitotic spindle formation during cell division, making them an attractive target for anticancer drugs. Several 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to be potent, broad-spectrum cytotoxic agents that interfere with tubulin polymerization.[5] These compounds are believed to interact with the colchicine-binding site on β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6]
3. DNA Repair Inhibition (PARP-1):
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Its inhibition is a promising strategy for cancer treatment, particularly in cancers with deficiencies in other DNA repair pathways. A series of quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising PARP-1 inhibitory activity, with IC50 values in the nanomolar range.[2]
4. Wnt/β-catenin Signaling Pathway Inhibition:
The overactivation of the Wnt/β-catenin signaling pathway plays a crucial role in the development of various cancers. The interaction between β-catenin and Transcription factor 4 (TCF4) is a key step in activating Wnt target genes. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to inhibit this protein-protein interaction, showing cytotoxic potential against cancer cells with a constitutively active β-catenin/TCF4 signaling pathway.
5. Induction of Apoptosis:
Beyond specific molecular targets, many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a downstream consequence of the primary mechanism of action, such as kinase inhibition or disruption of microtubule dynamics.[2][7]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives and related quinazolinone compounds against different cancer cell lines.
Table 1: Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound Class | Target Kinase | IC50 | Cancer Type |
| Aminopyrimidinyl-4-morpholino-pyridinylquinazolin-7-amine derivatives | VEGRF-2 | 74 nM | - |
| Quinazolinone based hydroxamic acid derivatives | HDAC | 2.2 nM | - |
Data sourced from Peng et al., 2016a as cited in a broader review.[4]
Table 2: Cytotoxic Activity of Quinazolinone Derivatives
| Compound Scaffold | Cell Line | IC50 / GI50 | Cancer Type |
| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | Human Tumor Cell Line Panel | 0.53 - 2.01 nM (GI50) | Various |
| 4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B) | HCT116 | 5.64 ± 0.68 µM | Colon Cancer |
| 4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B) | HepG2 | 23.18 ± 0.45 µM | Liver Cancer |
| 4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B) | Primary Human Gallbladder Cancer Cells | 8.50 ± 1.44 µM | Gallbladder Cancer |
| Quinazolin-4(3H)-one derivative (BIQO-19) | NSCLC cell lines | Similar range to FL-4 | Non-Small Cell Lung Cancer |
| 2-styrylquinazolin-4(3H)-one (51) | HT29, U87, A2780, H460, BE2-C | <50 nM | Various |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29, U87, A2780, H460, BE2-C | <50 nM | Various |
Data compiled from multiple sources.[3][5][8]
Experimental Protocols
1. General Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones:
This protocol describes a common method for synthesizing a library of quinazolinone derivatives for screening.
-
Materials: Isatoic anhydride, aromatic aldehydes, acyl hydrazines, N-halosulfonamides (e.g., TBBDA or PBBS) as a catalyst, Ethanol/Water solvent.
-
Procedure:
-
Dissolve isatoic anhydride, an aromatic aldehyde, and an acyl hydrazine in an Ethanol/Water mixture.
-
Add a catalytic amount of an N-halosulfonamide.
-
Reflux the reaction mixture. The reaction time will vary depending on the specific reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the 2,3-disubstituted quinazolin-4(1H)-one derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.[9]
-
2. Cell Viability Assay (SRB Assay):
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials: Cancer cell lines, culture medium, Sulforhodamine B (SRB) solution, trichloroacetic acid (TCA), Tris base solution.
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.[3]
-
3. Western Blot Analysis for Protein Expression:
This protocol is used to assess the effect of the compounds on the expression levels of specific proteins (e.g., p-AKA, β-catenin).
-
Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression.[3]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Caption: General workflow for the discovery and development of quinazolinone-based anticancer agents.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of quinazolinone derivatives.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Methoxyquinazolin-4(1H)-one as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-Methoxyquinazolin-4(1H)-one and its derivatives as potent enzyme inhibitors. This document includes a summary of their inhibitory activities against various key enzymes implicated in diseases such as cancer and neurodegenerative disorders. Detailed protocols for relevant enzymatic assays are provided to facilitate research and development in this area.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. This compound, a key derivative, has emerged as a versatile platform for the design of potent enzyme inhibitors. By targeting enzymes involved in critical cellular signaling pathways, these compounds hold significant promise for the development of novel therapeutics. This document focuses on the inhibitory potential of this compound derivatives against several important enzyme classes, including receptor tyrosine kinases (EGFR, HER-2), phosphoinositide 3-kinases (PI3Ks), histone deacetylases (HDACs), cholinesterases (AChE and BChE), and inosine 5'-monophosphate dehydrogenase (IMPDH).
Data Presentation: Inhibitory Activities
The inhibitory potency of various this compound derivatives against their target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Quinazolin-4(3H)-one derivative | EGFR | 0.069 µM[1] | [1] |
| Quinazolinone-Amino Acid Hybrid | EGFR | 0.43 µM | [2] |
| Quinazolin-4-one-Based Hydroxamic Acid | PI3Kγ | < 10 nM | [3] |
| Quinazolin-4-one-Based Hydroxamic Acid | PI3Kδ | < 10 nM | [3] |
| Quinazolin-4-one-Based Hydroxamic Acid | HDAC6 | < 10 nM | [3] |
| Quinazolin-4(3H)-one analogue | HDAC6 | 150 nM | [4] |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Acetylcholinesterase (AChE) | 6.084 ± 0.26 μM | |
| 4-Hydroxyquinazoline derivative | PARP1 | 63.81 ± 2.12 nM | [5] |
Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[6] Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] It is often hyperactivated in cancer.[8] PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell survival and proliferation. Quinazolinone-based inhibitors can target PI3K, thereby blocking this pro-survival pathway.
Experimental Protocols
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.[6]
Workflow:
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: To each well of the plate, add the test compound dilution. Add the EGFR enzyme and substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-50 µL. Incubate at 30°C for 40-60 minutes.[6]
-
Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using the colorimetric Ellman's assay.[9][10]
Principle:
The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[9]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test Compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well microplate, add the following to triplicate wells:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of DMSO.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI (or BTCI) and 20 µL of 3 mM DTNB.[9]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[9]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Inosine 5'-monophosphate Dehydrogenase (IMPDH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of IMPDH2.
Principle:
IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The activity is measured by monitoring the production of NADH, which can be detected fluorometrically or by absorbance at 340 nm.[11][12]
Materials:
-
IMPDH2 Enzyme
-
IMPDH Substrate (IMP)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[12]
-
Test Compounds
-
96-well plate
-
Fluorometric or UV-Vis plate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the IMPDH2 enzyme in assay buffer.
-
Inhibitor Incubation: Add 10 µL of the test compound working solutions to the appropriate wells. Add the diluted enzyme solution and incubate for 30 minutes at room temperature to allow for inhibitor binding.[13]
-
Reaction Initiation: Add a solution containing the IMP substrate and NAD+ to each well to start the reaction.
-
Measurement: Measure the increase in fluorescence or absorbance at 340 nm in kinetic mode for 60 minutes at 37°C.[13]
-
Data Analysis: Determine the reaction rate from the linear portion of the progress curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of enzyme inhibitors with potential applications in the treatment of cancer and other diseases. The data and protocols presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the further investigation and optimization of these compounds as therapeutic agents.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. KEGG PATHWAY: map04151 [kegg.jp]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 12. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols: Experimental Design for 7-Methoxyquinazolin-4(1H)-one Studies
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anti-cancer properties.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[1][3] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, is another common target for quinazoline-based inhibitors.[4][5][6][7] This document outlines a comprehensive experimental design to investigate the potential anti-cancer effects and mechanism of action of 7-Methoxyquinazolin-4(1H)-one.
The proposed studies will begin with in vitro assays to assess the compound's cytotoxicity against a panel of cancer cell lines. Subsequently, the investigation will delve into the molecular mechanism by examining the compound's effect on key signaling pathways and its potential as a kinase inhibitor. Finally, promising in vitro results will be validated in an in vivo xenograft model.
Experimental Design Workflow
The overall experimental workflow is designed to systematically evaluate the anti-cancer potential of this compound, from broad cellular effects to specific molecular targets and in vivo efficacy.
Caption: Overall experimental workflow for the evaluation of this compound.
Phase 1: In Vitro Anti-proliferative Activity
Objective
To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and to establish the half-maximal inhibitory concentration (IC50) for each sensitive cell line.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
DMEM/RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung | [Insert Value] |
| MCF-7 | Breast | [Insert Value] |
| HCT-116 | Colon | [Insert Value] |
Phase 2: Mechanism of Action Studies
Objective
To elucidate the molecular mechanism underlying the anti-proliferative effects of this compound by investigating its impact on key cancer-related signaling pathways and its direct enzymatic activity.
A. Western Blot Analysis of Signaling Pathways
Hypothesized Signaling Pathway:
Based on the known activity of quinazoline derivatives, we hypothesize that this compound may inhibit the EGFR or PI3K/Akt/mTOR signaling pathways.[1][3][4]
Caption: Hypothesized signaling pathways targeted by this compound.
Protocol: Western Blotting
This protocol is a standard procedure for western blotting.[12][13][14]
Materials:
-
Cancer cell line showing the highest sensitivity to the compound.
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation: Protein Expression Levels
| Protein | Treatment | Relative Expression (Normalized to GAPDH) |
| p-EGFR | Control | [Insert Value] |
| IC50 | [Insert Value] | |
| 2x IC50 | [Insert Value] | |
| Total EGFR | Control | [Insert Value] |
| IC50 | [Insert Value] | |
| 2x IC50 | [Insert Value] | |
| p-Akt | Control | [Insert Value] |
| IC50 | [Insert Value] | |
| 2x IC50 | [Insert Value] | |
| Total Akt | Control | [Insert Value] |
| IC50 | [Insert Value] | |
| 2x IC50 | [Insert Value] |
B. In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of candidate kinases (e.g., EGFR, PI3K).
Protocol: In Vitro Kinase Assay (Generic)
This is a generalized protocol; specific kits and reagents may vary.[15][16][17][18]
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα).
-
Kinase-specific substrate.
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at 30°C for the recommended time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Kinase Inhibition
| Kinase | IC50 (µM) of this compound |
| EGFR | [Insert Value] |
| PI3Kα | [Insert Value] |
Phase 3: In Vivo Validation
Objective
To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol: Xenograft Tumor Model
This protocol is based on standard xenograft model procedures.[19][20][21][22][23]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Cancer cell line highly sensitive to the compound.
-
This compound.
-
Vehicle solution for in vivo administration.
-
Matrigel (optional).
-
Calipers.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at one or more dose levels) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and record their final weight.
Data Presentation: In Vivo Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (Dose 1) | [Insert Value] | [Insert Value] |
| This compound (Dose 2) | [Insert Value] | [Insert Value] |
Conclusion
This structured experimental design provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The results from these studies will elucidate its cytotoxic activity, mechanism of action, and in vivo efficacy, providing a solid foundation for further drug development efforts.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo xenograft tumor growth assay [bio-protocol.org]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Quantification of 7-Methoxyquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 7-Methoxyquinazolin-4(1H)-one in bulk substance and biological matrices. The protocols are designed to be adaptable for various research and development applications, including purity assessment, pharmacokinetic studies, and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk powder or pharmaceutical formulations, offering a robust and cost-effective analytical solution.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the typical validation parameters for the HPLC-UV method. These values should be established during method validation in your laboratory.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | Defined by linearity |
| Limit of Detection (LOD) (µg/mL) | 0.25 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Experimental Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation (Bulk Powder): Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to a final concentration within the calibration range with the mobile phase.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic and metabolism studies.
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.990 |
| Range (ng/mL) | 0.5 - 500 | Defined by linearity |
| Limit of Detection (LOD) (ng/mL) | 0.15 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 85.0% - 115.0% | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% | ≤ 15.0% |
| Matrix Effect (%) | 90.0% - 110.0% | 85.0% - 115.0% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | < 15% deviation | ≤ 15% deviation |
Experimental Protocol: LC-MS/MS Bioanalysis
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 177.1 -> Q3: 134.1
-
Internal Standard (d3): Q1: 180.1 -> Q3: 137.1
-
-
Note: MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument.
-
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound in plasma.
Application Notes and Protocols for 7-Methoxyquinazolin-4(1H)-one in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Methoxyquinazolin-4(1H)-one and its derivatives in high-throughput screening (HTS) campaigns. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, most notably protein kinases.
Introduction
This compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the context of oncology, the quinazoline core is a key feature of several approved kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of receptors like EGFR and blocking downstream signaling cascades, such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[1] High-throughput screening of this compound and its analogues is a critical step in identifying novel and effective drug candidates.
Data Presentation: Inhibitory Activity of Quinazolinone Derivatives
While specific high-throughput screening data for this compound is not extensively available in public literature, the following table summarizes representative quantitative data for related quinazolinone derivatives to illustrate the potential potency and format for data presentation.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 14A | Cytotoxicity | SRB Assay | 10.21 ± 0.52 | HCT116 | [2] |
| 14A | Cytotoxicity | SRB Assay | 12.87 ± 0.81 | HepG2 | [2] |
| 14B | Cytotoxicity | SRB Assay | 8.14 ± 0.39 | HCT116 | [2] |
| 14B | Cytotoxicity | SRB Assay | 9.88 ± 0.46 | HepG2 | [2] |
| 18B | Cytotoxicity | SRB Assay | 5.64 ± 0.68 | HCT116 | [2] |
| 18B | Cytotoxicity | SRB Assay | 7.12 ± 0.55 | HepG2 | [2] |
| Compound 8b | EGFR Kinase | Biochemical | 0.00137 | N/A | [3] |
Signaling Pathway
The primary mechanism of action for many quinazolinone derivatives involves the inhibition of receptor tyrosine kinases such as EGFR. This inhibition blocks downstream signaling pathways critical for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Inhibition HTS Assay
This protocol describes a biochemical assay to screen for inhibitors of EGFR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
1. Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[4]
-
TR-FRET dilution buffer
-
This compound compound library (10 mM in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
2. Assay Workflow Diagram:
Caption: Workflow for a biochemical HTS kinase assay.
3. Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library source plates to the 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.[1]
-
Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.[1]
-
Reaction Incubation: Cover the plates and incubate for 60 minutes at room temperature.[1]
-
Detection: Prepare the TR-FRET detection reagent mixture containing the Eu-labeled antibody and streptavidin-acceptor in TR-FRET dilution buffer. Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
Final Incubation: Cover the plates and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values for active compounds by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiproliferative HTS Assay
This protocol utilizes a cell viability assay to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line.
1. Materials and Reagents:
-
A549 (human non-small cell lung cancer) cell line, which endogenously expresses EGFR.
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
This compound compound library (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Sulforhodamine B (SRB) assay reagents.
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates.[1]
-
Multidrop dispenser and automated liquid handler.
2. Assay Workflow Diagram:
Caption: Workflow for a cell-based HTS antiproliferative assay.
3. Procedure:
-
Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Include DMSO and a known cytotoxic agent as negative and positive controls, respectively.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis: Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound. Determine IC50 values for active compounds.
Concluding Remarks
These protocols provide a robust framework for the high-throughput screening of this compound and its derivatives. By employing these methodologies, researchers can efficiently identify and characterize novel inhibitors of key therapeutic targets like EGFR, paving the way for the development of new anticancer agents. Further hit-to-lead optimization and secondary screening against a panel of kinases are recommended to assess selectivity and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of 7-Methoxyquinazolin-4(1H)-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of 7-Methoxyquinazolin-4(1H)-one derivatives, a promising scaffold in modern drug discovery. The protocols detailed herein are foundational for the development of novel therapeutic agents targeting a range of diseases, with a particular focus on oncology.
Introduction to this compound Derivatives
The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a methoxy group at the 7-position has been shown to be a critical determinant for the biological activity of these derivatives, particularly in the context of anticancer agents. This structural feature is present in several clinically approved and investigational drugs, highlighting its importance in drug design.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[1] Their mechanism of action often involves the disruption of critical cellular pathways that are dysregulated in cancer, such as cell proliferation, survival, and DNA repair.
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several efficient synthetic routes. A common and versatile approach begins with a suitably substituted anthranilic acid or its corresponding ester. The general synthetic workflow involves the cyclization to form the quinazolinone core, followed by functionalization at various positions to generate a library of diverse compounds.
Experimental Protocols
General Synthesis of this compound Core
This protocol outlines a general procedure for the synthesis of the this compound scaffold, which can be subsequently modified to introduce various substituents.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Formamide
-
Thionyl chloride or Phosphorus oxychloride
-
Appropriate nucleophile (e.g., substituted aniline, amine, etc.)
-
Solvents (e.g., Dioxane, DMF, Ethanol)
-
Base (e.g., Triethylamine, Potassium carbonate)
Procedure:
-
Cyclization: A mixture of 2-amino-4-methoxybenzoic acid and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield this compound.
-
Chlorination: The this compound is refluxed in an excess of thionyl chloride or phosphorus oxychloride, often with a catalytic amount of DMF. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized to afford 4-chloro-7-methoxyquinazoline.
-
Nucleophilic Substitution: The 4-chloro-7-methoxyquinazoline is dissolved in a suitable solvent (e.g., isopropanol, DMF). The desired nucleophile and a base (e.g., triethylamine, potassium carbonate) are added, and the mixture is heated. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Biological Evaluation Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
EGFR Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.
Procedure:
-
Recombinant human EGFR is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or luminescence.
-
The IC50 values are calculated from the dose-response curves.
Data Presentation
The biological activities of a selection of this compound derivatives are summarized in the tables below.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H1975 | 0.015 | [2] |
| A549 | >10 | [2] | |
| Compound A | MGC-803 | 4.86 | [3] |
| BGC-823 | >10 | [3] | |
| Compound B | MGC-803 | 1.537 | [3] |
| BGC-823 | >10 | [3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [4] |
| Compound C | PARP1 | 63.81 | [5] |
Signaling Pathways and Mechanism of Action
This compound derivatives often exert their anticancer effects by targeting key signaling pathways that are crucial for cancer cell proliferation and survival. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[6] Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.[7] this compound derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Another important target for some of these derivatives is PARP, an enzyme involved in DNA repair. Inhibition of PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and selective cancer cell death.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse chemical libraries, which can be screened against a variety of biological targets. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and development of the next generation of targeted therapies. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Medicinal Chemistry Applications of Quinazolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The stability of the quinazolinone nucleus makes it a "privileged structure" for drug discovery and development.[2][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of quinazolinone derivatives in key therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Applications
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved by the FDA for cancer treatment.[1][6] Their mechanisms of action are diverse and often involve targeting key signaling pathways and cellular processes essential for cancer cell proliferation and survival.[7][8]
Targeting Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6][9] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[9] Quinazolinone-based drugs like Gefitinib, Erlotinib, and Lapatinib are well-established EGFR inhibitors used in the treatment of non-small-cell lung carcinoma.[10]
Signaling Pathway:
Caption: EGFR signaling pathway and its inhibition by quinazolinones.
Inhibition of Tubulin Polymerization
Another significant anticancer mechanism of quinazolinone derivatives is the inhibition of tubulin polymerization.[7][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[12] By disrupting microtubule dynamics, quinazolinone compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7][13]
Experimental Workflow:
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 7j | DU-145 (Prostate) | Antiproliferative | 0.05 | [8][11] |
| 7b | DU-145 (Prostate) | Antiproliferative | 0.3 | [8][11] |
| 101 | L1210 & K562 (Leukemia) | Proliferation | 5.8 | [14] |
| 106 | - | Cdk4 Inhibition | 0.47 | [7] |
| 106 | - | Microtubule Polymerization | 0.6 | [7] |
| 21-23 | HeLa & MDA-MB231 | Cytotoxicity | 1.85 - 2.81 | [15] |
| Gefitinib (Standard) | HeLa & MDA-MB231 | Cytotoxicity | 4.3 & 28.3 | [15] |
Experimental Protocols
-
Step 1: Synthesis of 2-Alkyl/Aryl-4H-benzo[d][1][6]oxazin-4-one:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the corresponding acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Add acetic anhydride (3 equivalents) and heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the benzoxazinone derivative.
-
-
Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one:
-
A mixture of the 2-substituted benzoxazinone (1 equivalent) and the appropriate primary amine (1.2 equivalents) in glacial acetic acid is refluxed for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final quinazolinone derivative.
-
-
Seed cancer cells (e.g., HeLa, MDA-MB231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized quinazolinone compounds (e.g., 0, 1, 5, 10, 25, 50 µM) and a standard drug (e.g., Gefitinib) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Add the test quinazolinone compound at various concentrations. Use a vehicle control (DMSO) and known tubulin inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) as controls.
-
Incubate the mixture at 37 °C.
-
Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., for 60 minutes) using a spectrophotometer with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Antimicrobial Applications
Quinazolinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[14][16][17][18][19]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | Assay Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| A-1 | S. aureus | Disc Diffusion | Good activity | [16] |
| A-1 | E. coli | Disc Diffusion | Good activity | [16] |
| Fused Quinazolinones | Gram-negative bacteria | - | Better bacteriostatic activity | [17][18] |
| Fused Quinazolinones | C. albicans, A. niger | - | Good activity | [17] |
| 1 & 15 | P. syringae pv. actinidiae | - | EC50: 48.7 & 45.6 mg/L | [14] |
| 15 & 23 | X. oryzae pv. oryzae | - | Inhibition: 79.3% & 77.1% at 100 mg/L | [14] |
| 15, 16, 18 | C. albicans | Agar Well Diffusion | Promising antifungal effect | [19] |
Experimental Protocols
-
A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one (0.005 M), the desired aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) is prepared in glacial acetic acid.
-
The mixture is refluxed for 8 hours.
-
After cooling, the solution is poured onto ice to precipitate the product.
-
The precipitate is washed with warm water and recrystallized from rectified spirit.
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Add a specific concentration (e.g., 50 µg/mL) of the synthesized quinazolinone compounds dissolved in a suitable solvent (e.g., DMF or DMSO) into the wells.
-
Use a standard antibiotic (e.g., ciprofloxacin, amikacin) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anti-inflammatory Applications
Quinazolinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][20][21][22][23] Some derivatives exhibit selective inhibition of COX-2, which is desirable for reducing inflammatory responses with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[22]
Mechanism of Action:
Caption: Inhibition of COX enzymes by quinazolinone derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |
| 32 | COX-2 Inhibition | - | Better than Celecoxib | [22] |
| 7a-c, 7e | LPS-stimulated NO production | - | IC50: 58.03 - 66.19 µM | [23] |
| 21 | Carrageenan-induced paw edema | 50 mg/kg p.o. | 32.5 | [21] |
| 40 (6-bromo-substituted) | Carrageenan-induced paw edema | 50 mg/kg | 19.69 - 59.61 | [20] |
| Phenylbutazone (Standard) | Carrageenan-induced paw edema | - | 38.9 | [20] |
Experimental Protocols
-
Use male Wistar rats (150-200 g). Divide them into groups (e.g., control, standard, and test groups).
-
Administer the synthesized quinazolinone compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., phenylbutazone, indomethacin).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Methoxyquinazolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor water solubility?
A1: The limited aqueous solubility of this compound is likely due to its chemical structure. The quinazolinone core is a relatively rigid and hydrophobic bicyclic system. While the methoxy group provides some polarity, the overall molecule is somewhat lipophilic, as indicated by a predicted LogP value of 0.9317.[1] This lipophilicity can lead to challenges in dissolving the compound in aqueous buffers.
Q2: My this compound won't dissolve in my aqueous assay buffer. What should I do?
A2: When encountering insolubility in aqueous buffers, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can affect experimental results. A general recommendation is to keep the final DMSO concentration at or below 1%. If precipitation occurs upon dilution, further optimization of the solvent system or the use of solubility-enhancing techniques may be necessary.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility. To address this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) to your aqueous buffer can increase the solubility of your compound.
-
Adjust the pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Although this compound is not strongly acidic or basic, slight pH adjustments to your buffer might improve its solubility.
-
Employ solubility enhancers: Surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins (e.g., HP-β-CD) can be used to encapsulate the compound and increase its apparent solubility.
Q4: What are the best organic solvents for dissolving this compound?
A4: While specific quantitative data is limited, a structurally related compound, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, is reported to be slightly soluble in DMSO and Methanol.[2] It is likely that this compound will also show solubility in these and other polar aprotic solvents like N,N-dimethylformamide (DMF). For experimental purposes, it is recommended to test a range of solvents to find the most suitable one for your application.
Data Presentation
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| User-defined |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 176.17 g/mol | [1] |
| Predicted LogP | 0.9317 | [1] |
| TPSA | 54.98 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Troubleshooting Guides
Issue: Compound Precipitation in Stock Solution
If you observe precipitation in your DMSO stock solution, follow this troubleshooting workflow:
Caption: Workflow for addressing precipitation in stock solutions.
Issue: Compound Precipitation in Aqueous Assay Buffer
If your compound precipitates upon dilution into an aqueous buffer, use this guide:
Caption: Workflow for addressing precipitation in aqueous buffers.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Methodology:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader or nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the thermodynamic (equilibrium) solubility of this compound.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry with a standard curve).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
References
"improving the stability of 7-Methoxyquinazolin-4(1H)-one in solution"
Welcome to the technical support center for 7-Methoxyquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide: Degradation and Precipitation Issues
This guide addresses specific problems you may encounter while working with this compound in solution.
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates out of aqueous solution upon standing. | Low aqueous solubility, especially at neutral or basic pH. | Adjust the pH of the solution to a more acidic range (e.g., pH 2-5) to increase the solubility of the basic quinazolinone scaffold.[1] Consider using a co-solvent system (e.g., with DMSO, ethanol, or PEG) or adding solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).[1] |
| Loss of compound potency over time in solution. | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | Prepare solutions fresh daily. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light by using amber vials or wrapping containers in foil.[2] For aqueous solutions, consider using buffers to maintain an optimal pH for stability.[3] |
| Inconsistent results in biological assays. | Precipitation of the compound in the culture medium, leading to variable effective concentrations. Degradation of the compound under assay conditions (e.g., elevated temperature, presence of reactive species). | Visually inspect assay plates for any signs of precipitation.[1] Employ solubility enhancement techniques as mentioned above.[1] Run a stability control experiment by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation. |
| Appearance of new peaks in HPLC analysis of the solution. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and pathways.[4][5] This will help in developing a stability-indicating analytical method. Common degradation pathways for similar compounds include hydrolysis, oxidation, and photodegradation.[2] |
| Solution changes color upon storage or exposure to light. | Photodegradation or oxidation. | Store the solution in light-resistant containers and in a dark environment.[2] Consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The main factors affecting the stability of quinazolinone derivatives like this compound are pH, temperature, light, and the presence of oxidizing agents. The quinazolinone ring system is generally stable in cold, dilute acidic or alkaline solutions but can be susceptible to hydrolysis upon boiling.[6] Photodegradation is also a potential issue for aromatic heterocyclic compounds.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects in your experiments.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: For long-term storage, solid this compound should be kept at room temperature.[8] Stock solutions in organic solvents like DMSO should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-resistant containers.[2] If stability permits, storing DMSO stock solutions at room temperature can prevent precipitation that may occur at lower temperatures.[1] Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, keep them refrigerated (2-8°C) and protected from light.[2][7]
Q4: Can excipients be used to improve the stability of this compound in aqueous formulations?
A4: Yes, certain excipients can enhance both the solubility and stability of poorly soluble compounds.[9]
-
Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, thereby increasing its aqueous solubility and protecting it from degradation.[1][9]
-
Surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound, improving its solubility.[1]
-
Polymers can be used to create amorphous solid dispersions, which can prevent recrystallization and improve stability.[10]
-
Antioxidants such as ascorbic acid or EDTA can be added to formulations to prevent oxidative degradation.[3]
-
Buffers like citrate or phosphate buffers are crucial for maintaining a stable pH in a range that minimizes hydrolysis.[3]
Q5: How can I determine the degradation pathway of this compound?
A5: A forced degradation (or stress testing) study is the standard approach to identify potential degradation pathways and products.[4][5] This involves subjecting the compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light, and then analyzing the resulting mixtures using a stability-indicating analytical method, such as HPLC coupled with mass spectrometry (LC-MS), to separate and identify the degradants.[4][5][11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its intrinsic stability.[4][5][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Thermal Degradation (solid state): Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[4][12]
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the parent compound from any potential degradation products. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to evaluate the method's ability to separate the degradation products from the parent peak.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Validation:
-
Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from your stability studies.
| Condition | Solvent/Medium | Temperature | Duration | Initial Concentration | Final Concentration | % Degradation | Degradation Products Observed (e.g., by HPLC peak area) |
| Acid Hydrolysis (0.1 M HCl) | Aqueous/Methanol | 60°C | 8 hours | ||||
| Base Hydrolysis (0.1 M NaOH) | Aqueous/Methanol | Room Temp. | 4 hours | ||||
| Oxidation (3% H₂O₂) | Aqueous/Methanol | Room Temp. | 24 hours | ||||
| Thermal (Solution) | Methanol | 80°C | 48 hours | ||||
| Photostability (ICH Q1B) | Methanol/Water | Controlled | As per ICH |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. chemintel360.com [chemintel360.com]
- 10. benchchem.com [benchchem.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing the Synthesis of 7-Methoxyquinazolin-4(1H)-one
For researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxyquinazolin-4(1H)-one, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help you optimize your synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common synthetic route involving the cyclocondensation of 2-amino-4-methoxybenzoic acid or its derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Quality of Starting Materials | - Verify Purity: Confirm the purity of 2-amino-4-methoxybenzoic acid and other reagents (e.g., formamide, formic acid) using techniques like NMR or melting point analysis. Impurities can lead to side reactions and lower yields.[1] - Purification: If necessary, recrystallize 2-amino-4-methoxybenzoic acid from a suitable solvent like ethanol/water. Ensure formamide is free of significant amounts of formic acid or ammonium formate. |
| Suboptimal Reaction Temperature | - Temperature Screening: The optimal temperature for the Niementowski reaction is typically high, but excessive heat can cause degradation.[1] If using conventional heating, screen temperatures in the range of 130-180 °C. - Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improves yields by providing uniform and rapid heating.[2] |
| Incorrect Reagent Stoichiometry | - Excess Formamide: When using formamide as both a reactant and solvent, a significant excess is often required to drive the reaction to completion. A molar ratio of 1:10 to 1:20 of the aminobenzoic acid to formamide is a good starting point. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to over 24 hours with conventional heating.[1] - Catalyst: While often performed without a catalyst, acidic or Lewis acid catalysts can sometimes promote cyclization. Consider small-scale trials with catalysts like p-toluenesulfonic acid (p-TSA). |
| Side Reactions | - Decarboxylation: At high temperatures, the starting material, 2-amino-4-methoxybenzoic acid, can decarboxylate. Employing the corresponding amide (2-amino-4-methoxybenzamide) can circumvent this issue. - Formation of N-formyl Intermediate: Incomplete cyclization can result in the formation of N-(2-carbamoyl-5-methoxyphenyl)formamide. Extending the reaction time or increasing the temperature may promote the final ring-closure. |
Issue 2: Product Purification Challenges
| Problem | Troubleshooting Steps & Solutions |
| Multiple Spots on TLC | - Identify Impurities: The primary impurities are often unreacted starting materials or the N-formyl intermediate. - Recrystallization: This is an effective method for purifying solid products.[3][4] Test different solvent systems. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[3] - Column Chromatography: For complex mixtures, silica gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from impurities.[1] |
| Product is an Oil or Fails to Crystallize | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. - Solvent System: If using a single solvent for recrystallization, ensure it is not too good a solvent at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be necessary.[3] |
| Low Recovery After Purification | - Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure maximum recovery upon cooling. Cooling the solution slowly can also improve crystal formation and purity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a variation of the Niementowski quinazoline synthesis, which involves the reaction of 2-amino-4-methoxybenzoic acid with formamide at elevated temperatures.[5][6][7] An alternative starting material is 2-amino-4-methoxybenzamide, which can be cyclized with formic acid or triethyl orthoformate.
Q2: Can microwave-assisted synthesis improve the yield of this compound?
A2: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of quinazolinones.[2][8][9] It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2]
Q3: What are the expected spectroscopic data for this compound?
A3: Based on the structure and data from similar compounds, the expected spectroscopic data are:
-
1H NMR (DMSO-d6, 400 MHz): δ 12.1 (br s, 1H, NH), 8.10 (s, 1H, H2), 8.05 (d, J = 8.8 Hz, 1H, H5), 7.20 (d, J = 2.4 Hz, 1H, H8), 7.15 (dd, J = 8.8, 2.4 Hz, 1H, H6), 3.90 (s, 3H, OCH3).
-
13C NMR (DMSO-d6, 100 MHz): δ 164.5 (C4), 162.0 (C7), 149.0 (C8a), 145.0 (C2), 127.0 (C5), 121.0 (C4a), 115.0 (C6), 105.0 (C8), 56.0 (OCH3).
-
Mass Spectrometry (ESI-MS): m/z 177.06 [M+H]+ for C9H8N2O2.[10]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 7:3 v/v), to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light (254 nm).
Experimental Protocols
Protocol 1: Conventional Synthesis via Niementowski Reaction
This protocol is a standard method for the synthesis of this compound.
-
Materials:
-
2-amino-4-methoxybenzoic acid
-
Formamide
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Pour the mixture into cold water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from ethanol to obtain this compound as a white to off-white solid.
-
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to conventional heating.
-
Materials:
-
2-amino-4-methoxybenzamide
-
Formic acid
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-4-methoxybenzamide (1 equivalent) and an excess of formic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC to determine the optimal irradiation time.
-
After completion, cool the vessel to room temperature.
-
Carefully neutralize the excess formic acid with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinazolinones
| Method | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| Conventional Heating (Niementowski) | 2-amino-4-methoxybenzoic acid, formamide, 150-160 °C, 4-24 h | Simple setup, readily available reagents | Long reaction times, high temperatures can lead to side reactions and lower yields | 50-75% |
| Microwave-Assisted Synthesis | 2-amino-4-methoxybenzamide, formic acid, 150 °C, 10-30 min | Rapid reaction times, often higher yields, cleaner reactions | Requires specialized microwave reactor | 70-95%[2][8] |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Niementowski Quinazoline Synthesis [drugfuture.com]
- 6. Niementowski_quinazoline_synthesis [chemeurope.com]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
"common experimental problems with quinazolinone compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazolinone compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis and Purification
This section addresses common challenges encountered during the synthesis and purification of quinazolinone derivatives.
FAQs & Troubleshooting Guide
Question 1: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to identifying the cause.[1]
-
Sub-optimal Reaction Conditions:
-
Temperature: Many classical methods for quinazolinone synthesis, such as the Bischler cyclization, may require high temperatures (above 120°C) and sometimes pressure.[1] Conversely, modern catalytic methods might operate under milder conditions. Ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to find the optimal condition.
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is being consumed.[1]
-
Solvent: The choice of solvent can significantly impact the yield. Solvents like ethanol, toluene, and DMF are commonly used.[1] In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.[2]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as anthranilic acid derivatives and amines. Impurities can interfere with the reaction.
-
Moisture: Some reactions are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may be required in some protocols.
-
Question 2: My reaction is producing a complex mixture of side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge in quinazolinone synthesis.[1][3]
-
Common Side Reactions:
-
Dimerization or Polymerization: Starting materials can sometimes dimerize or polymerize, especially at high temperatures. Lowering the reaction temperature or using a more dilute solution can help mitigate this.[1]
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazolinone ring. This can often be addressed by increasing the reaction time or temperature, or by using a more effective cyclizing agent.[1]
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures, leading to ring-opening.[1] Careful control of pH and temperature is crucial.[1]
-
Oxidation: In some instances, the desired product can be oxidized to a quinazolinone derivative.[1] Performing the reaction under an inert atmosphere can prevent unwanted oxidation.[1]
-
-
Purification Tips:
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[1][3][4] Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique.[1] A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.[1]
-
Question 3: I am having difficulty crystallizing my quinazolinone compound for purification. What should I do?
Answer: Crystallization can be a challenging step. If your compound is not crystallizing, here are several techniques you can try:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of the pure crystalline product, add a seed crystal to the solution to initiate crystallization.[5]
-
Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or amorphous solid. If slow cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator.[5]
-
-
Optimize Solvent System:
-
Reduce Solvent: If you have too much solvent, the solution may not be supersaturated enough for crystallization to occur. Evaporate some of the solvent and try cooling again.[5][6]
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can try adding the "anti-solvent" dropwise to the solution until it becomes slightly turbid, and then allow it to stand.
-
-
"Oiling Out": If your compound separates as an oil instead of a solid, it may be due to a low melting point or the presence of impurities.[6] Try re-heating the solution to dissolve the oil, adding more solvent, and cooling more slowly.[6]
Troubleshooting Workflow for Quinazolinone Synthesis
Caption: A troubleshooting workflow for common issues in quinazolinone synthesis.
II. Solubility and Stability
This section provides guidance on addressing the poor aqueous solubility and potential stability issues of quinazolinone compounds.
FAQs & Troubleshooting Guide
Question 1: My quinazolinone compound has very poor water solubility. Why is this and what can I do to dissolve it for in vitro assays?
Answer: The poor water solubility of many quinazolinone derivatives is due to their rigid, fused heterocyclic ring system, which often has high crystal lattice energy and low polarity.[7] This makes it difficult for water molecules to solvate the compound.[7]
-
Initial Steps:
-
Prepare a Concentrated Stock Solution: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[7] For particularly insoluble compounds, gentle warming (37-60°C) and ultrasonication can help with dissolution.[7]
-
Incremental Dilution: When diluting the DMSO stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[7] If precipitation still occurs, the final concentration is likely above the compound's solubility limit in the final solvent mixture.[7]
-
Question 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:[7]
-
Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[7]
-
Use a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[7][8]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[7]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility.[7] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[7]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[7] For many quinazolinones, which are weak bases, lowering the pH of the buffer to a more acidic range can increase solubility by promoting ionization.[7] However, ensure the pH change does not affect the stability of the compound or the integrity of the biological assay.[7]
Question 3: My quinazolinone stock solution in DMSO precipitates upon storage at 4°C or -20°C. What should I do?
Answer: This indicates that the compound's solubility in DMSO is temperature-dependent.
-
Storage: If the compound's stability allows, store the stock solution at room temperature.
-
Re-dissolving: If refrigeration is necessary, gently warm the solution and vortex it thoroughly to ensure complete re-dissolution before use.
Solubility Enhancement Techniques for Quinazolinone Compounds
| Technique | Description | Typical Concentration/Ratio | Potential Considerations |
| Co-solvents | Water-miscible organic solvents that reduce the polarity of the aqueous phase.[7][8] | 1-5% v/v (e.g., ethanol, PEG) | Can affect protein structure and enzyme activity at higher concentrations. |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7] | 0.01-0.1% (e.g., Tween® 80) | Can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with the drug, enhancing aqueous solubility.[7] | Molar ratio (e.g., 1:1 drug:cyclodextrin) | Can alter the free concentration of the drug available for biological activity. |
| pH Adjustment | For basic quinazolinones, lowering the pH increases ionization and solubility.[7] | Adjust buffer pH (e.g., to pH 5-6) | Must not compromise compound stability or assay integrity. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[8][9] | Varies (e.g., with PVP, PEG) | Requires formulation development. |
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting quinazolinone solubility in aqueous buffers.
III. Biological Assays
This section covers common issues encountered during the biological evaluation of quinazolinone compounds.
FAQs & Troubleshooting Guide
Question 1: I am seeing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results in cell-based assays can often be traced back to the poor solubility of the test compound.
-
Precipitation in Cell Culture Medium: If the compound precipitates in the cell culture medium, the effective concentration that the cells are exposed to will be variable. Visually inspect the assay plates for any signs of precipitation. Employ the solubility enhancement techniques described in the previous section (e.g., use of co-solvents, surfactants, or cyclodextrins).
-
Binding to Plastics: Hydrophobic compounds can sometimes bind to the plastic surfaces of assay plates, reducing the effective concentration. Consider using low-binding plates.
-
Interaction with Media Components: Some compounds may interact with components of the cell culture medium, such as serum proteins, which can affect their availability and activity.
Question 2: My quinazolinone compound is potent in vitro, but shows poor oral bioavailability in animal models. Why is this?
Answer: This is a common challenge for compounds classified as Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility and high permeability.[7]
-
Poor Aqueous Solubility: The low solubility of the compound can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
-
Metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation. An in vivo metabolite identification study can help to understand the metabolic pathways.[10]
-
Formulation: The formulation used for in vivo studies is critical. For preclinical studies, formulation strategies such as the use of co-solvents, surfactants, or complexing agents can be employed to improve oral absorption.
Simplified Signaling Pathway for Quinazolinone-based STAT3 Inhibitors
Many quinazolinone derivatives have been developed as inhibitors of specific signaling pathways implicated in cancer.[11] The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a common target for quinazolinone-based inhibitors.
Caption: A simplified diagram of the STAT3 signaling pathway and the inhibitory action of a quinazolinone compound.
IV. Analytical Characterization
This section addresses common issues related to the analytical characterization of quinazolinone compounds, particularly by HPLC.
FAQs & Troubleshooting Guide
Question 1: Why am I seeing significant peak tailing for my quinazolinone compound in HPLC analysis?
Answer: Peak tailing is a common issue for basic compounds like quinazolinones when using silica-based columns.[12] This is due to strong interactions between the basic nitrogen groups on the compound and acidic residual silanol groups on the stationary phase.[12]
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will protonate the basic quinazolinone, which can reduce its interaction with the silanol groups.[12]
-
Column Choice: Use an end-capped or base-deactivated column. These columns are specifically designed to minimize interactions with basic compounds.[12]
-
Sample Concentration: Column overload can also cause peak tailing. Try reducing the sample concentration.[12]
Question 2: My HPLC retention times are shifting between injections. What is the likely cause?
Answer: Retention time shifts can be caused by several factors:[12]
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[12]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate measurements. Evaporation of the organic solvent from the mobile phase reservoir can alter its composition over time.[12]
V. Experimental Protocols
This section provides example experimental protocols for the synthesis and biological evaluation of a quinazolinone compound.
Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone
This protocol is a general example of a microwave-assisted synthesis of a quinazolinone derivative.
Materials:
-
2-Aminobenzamide
-
Benzaldehyde
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine 2-aminobenzamide (1 mmol), benzaldehyde (1.2 mmol), and DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes a general procedure for evaluating the cytotoxicity of a quinazolinone compound against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Quinazolinone compound dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the quinazolinone compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
"troubleshooting 7-Methoxyquinazolin-4(1H)-one assay interference"
Welcome to the technical support center for 7-Methoxyquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential assay interference and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are known for a wide range of biological activities and are often investigated as potential anticancer, anti-inflammatory, and antimicrobial agents. They are commonly screened in various biological assays, including kinase inhibition assays, cytotoxicity assays (like MTT), and fluorescence-based assays.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for designing robust experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 243-248 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK-- |
| pKa (Predicted) | 7.10 ± 0.10 | --INVALID-LINK-- |
Q3: What are the common types of assay interference observed with quinazolinone compounds?
A3: Quinazolinone derivatives, including this compound, can interfere with biological assays through several mechanisms:
-
Autofluorescence: The quinazolinone scaffold can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.
-
Compound Aggregation: At higher concentrations, these compounds can form aggregates that nonspecifically inhibit enzymes, leading to false-positive results.
-
Luciferase Inhibition: In assays that use luciferase as a reporter (e.g., Kinase-Glo®), the compound may directly inhibit the luciferase enzyme.
-
Redox Cycling: Some quinazolinone derivatives can undergo redox cycling, leading to the generation of reactive oxygen species that can disrupt assay components.
Troubleshooting Guides
This section provides a question-and-answer-style guide to address specific issues you may encounter during your experiments with this compound.
Fluorescence Interference
Problem: I am observing a high background signal or unexpected results in my fluorescence-based assay (e.g., kinase assay using a fluorescent substrate, cell-based imaging).
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay. Quinazolinone derivatives are known to possess fluorescence properties.
Troubleshooting Steps:
-
Characterize the Compound's Fluorescence Spectrum:
-
Measure the excitation and emission spectra of this compound in your assay buffer.
-
Compare its fluorescence profile with the spectral properties of your assay's fluorophore to assess the potential for overlap.
-
-
Run a "Compound-Only" Control:
-
Set up control wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Read the fluorescence at your assay's wavelengths. A significant signal in these wells confirms autofluorescence.
-
-
Implement a Counter-Screen:
-
If autofluorescence is confirmed, consider using an orthogonal assay with a different detection method (e.g., a luminescence or absorbance-based assay) to validate your primary screen's hits.
-
Experimental Workflow for Identifying Fluorescence Interference
Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Methoxyquinazolin-4(1H)-one and related quinazolinone derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the most common method for purifying crude this compound?
Recrystallization is a widely used and effective technique for the purification of quinazolinone derivatives. The choice of solvent is critical for obtaining high purity and yield.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Suggested Solution |
| Oiling out / No crystal formation | The solvent is too nonpolar, or the solution is supersaturated. | Add a more polar co-solvent, scratch the inside of the flask with a glass rod, or add a seed crystal. |
| Low recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system where the compound has lower solubility at cold temperatures, or use a smaller volume of solvent. Consider using an anti-solvent to induce precipitation. |
| Colored impurities remain | The impurity has similar solubility to the product. | Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. |
| Product precipitates too quickly | The solution cooled too rapidly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
2. When should I use column chromatography for purification?
Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the product, or when multiple products are present in the crude mixture.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Suggested Solution |
| Poor separation of spots (co-elution) | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common eluent for quinazolinones is a mixture of dichloromethane and methanol. |
| Compound stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small amount of acetic acid or triethylamine can be added to the mobile phase. |
| Streaking of spots on TLC/column | The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded. | Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure the sample is not loaded in a volume or concentration that exceeds the column's capacity. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel. |
3. My purified product is still not pure. What are the next steps?
If a single purification technique is insufficient, a combination of methods can be employed. For example, you can perform column chromatography and then recrystallize the purest fractions. Alternatively, if the impurity is known, a chemical wash (e.g., with a dilute acid or base) might be effective if the impurity has a different acid-base character than your product.
Data on Purification Techniques
The following tables summarize data from purification procedures for various quinazolinone derivatives, which can serve as a reference for this compound.
Table 1: Recrystallization Solvents and Conditions for Quinazolinone Derivatives
| Compound | Recrystallization Solvent(s) | Yield | Reference |
| 6,7-dimethoxy-3-(2-anilinoethyl)quinazolin-4-one | Ethanol-methylene chloride mixture | 47% | [1] |
| 3-Methyl-6,7-dimethoxyquinazolin-4-one | Ethyl acetate | Not specified | [1] |
| 3-Isopropyl-6,7-dimethoxyquinazolin-4-one | Ethyl acetate-hexane mixture | 60% | [1] |
| 7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-one | Ethyl acetate | 83% | [2] |
| 7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-one | Ethanol | 86-88% | [2] |
Table 2: Column Chromatography Conditions for Quinazolinone Derivatives
| Compound | Stationary Phase | Eluent (Mobile Phase) | Yield | Reference |
| Substituted quinazolin-4-one derivatives | Silica gel | Methanol/Dichloromethane (1:50) | 50-76% | |
| 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide intermediate | Silica gel | Not specified | 26% | |
| General quinazolin-4-ones | Silica gel | Ethyl acetate in petroleum ether | Not specified | [3] |
| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Silica gel | Dichloromethane | Not specified | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot filtration through fluted filter paper or celite. If using charcoal, add it to the hot solution and then filter.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
References
- 1. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 2. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
"how to prevent degradation of 7-Methoxyquinazolin-4(1H)-one"
Technical Support Center: 7-Methoxyquinazolin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, and light (photodegradation). The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under these stress conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] While some suppliers recommend room temperature storage, for long-term stability, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation from heat and humidity. The container should be opaque or stored in a light-blocking secondary container to prevent photodegradation.
Q3: How does the methoxy group at the 7-position affect the stability of the molecule?
A3: The methoxy group (–OCH₃) is an electron-donating group. Its presence on the quinazolinone ring can influence the electron density of the aromatic system, which may, in turn, affect the molecule's susceptibility to certain reactions. While specific studies on the 7-methoxy substituent's impact on degradation are limited, electron-donating groups can sometimes influence the rate of hydrolytic and oxidative degradation.[2][3]
Q4: Are there any known stabilizers that can be used in formulations containing this compound?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing quinazolinone derivatives can be applied. For formulations, maintaining a slightly acidic pH (below 7.0, preferably below 6.0) has been shown to improve the stability of some quinazolinone derivatives.[4] Additionally, the use of antioxidants can be explored to mitigate oxidative degradation. The selection of a suitable stabilizer depends on the specific formulation and application.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Solid Compound
Symptom: You observe a change in the physical appearance of your solid this compound (e.g., color change, clumping) or analytical tests (e.g., HPLC, NMR) show the presence of impurities.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | - Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container at the recommended temperature (refrigerated for long-term storage). - Moisture Control: Store in a desiccator to minimize exposure to humidity. |
| Light Exposure | - Use Amber Vials: Store the compound in amber glass vials or light-blocking containers. - Work in Low-Light Conditions: When handling the compound, minimize exposure to direct light. |
| Thermal Stress | - Avoid High Temperatures: Do not store near heat sources. For experiments requiring elevated temperatures, minimize the duration of heat exposure. |
Issue 2: Degradation in Solution
Symptom: Your solution of this compound shows signs of degradation over time, such as a color change or the appearance of new peaks in your analytical chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| pH of the Solvent | - pH Adjustment: For aqueous solutions, buffer the solution to a slightly acidic pH (e.g., pH 5.0-6.5).[4] - Solvent Choice: If compatible with your experiment, consider using aprotic organic solvents. |
| Oxidation | - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use of Antioxidants: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, after performing compatibility studies. |
| Photodegradation | - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. - Filter Light: Use light filters on laboratory equipment where appropriate. |
Data on Degradation
| Condition | Expected Stability | Potential Degradation Products |
| Solid, Room Temp, Dark, Dry | High | Minimal degradation |
| Solid, 40°C, 75% RH | Moderate to Low | Hydrolysis and other degradation products |
| Aqueous Solution, pH 3 | Moderate | Hydrolysis products |
| Aqueous Solution, pH 7 | Moderate to High | Minimal hydrolysis |
| Aqueous Solution, pH 9 | Moderate to Low | Hydrolysis products |
| Solution, Exposed to UV Light | Low | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation (Solution): Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics if possible (e.g., zero-order or first-order).
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 310 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Key strategies to prevent the degradation of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL148292A - Stable pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
"addressing off-target effects of 7-Methoxyquinazolin-4(1H)-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyquinazolin-4(1H)-one. The information provided is intended to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations expected to be effective for our primary target. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. It is crucial to distinguish between on-target mediated toxicity and off-target effects.[1][2] We recommend the following initial steps:
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help determine the therapeutic window and identify the lowest concentration at which the desired on-target effect is observed with minimal cytotoxicity.[1][2]
-
Use a Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the observed toxicity is not due to the solvent.[1][2]
-
Assess Cell Viability: Employ a quantitative cell viability assay (e.g., MTT or Trypan Blue exclusion) to accurately measure cytotoxicity across a range of concentrations.
Q2: Our experimental results are inconsistent, or we are observing phenotypes not typically associated with the inhibition of our primary target. How can we investigate potential off-target effects?
A2: Inconsistent results or unexpected phenotypes strongly suggest that this compound may be modulating other signaling pathways.[2] A multi-faceted approach is recommended to identify these off-target interactions:
-
Kinome Profiling: Screen the compound against a broad panel of kinases to identify potential unintended targets.[2] Several commercial services offer kinome-wide selectivity screening.
-
Pathway Analysis: Utilize techniques like Western blotting or phospho-proteomics to examine the activation state of key proteins in related or compensatory signaling pathways.[2]
-
Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of other inhibitors that target the same primary protein but have a different chemical scaffold.[2] Consistent phenotypes across different scaffolds are more likely to be on-target.
Q3: How can we confirm that the observed effects are directly due to the binding of this compound to an off-target protein?
A3: Several advanced techniques can be employed to identify the direct binding partners of a small molecule:
-
Drug Affinity Responsive Target Stability (DARTS): This method identifies direct binding targets by observing changes in protein stability upon drug binding, without requiring chemical modification of the compound.[3][4]
-
Affinity Chromatography: This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[3][4]
-
Computational Prediction: Various computational tools and platforms can predict potential off-target interactions based on the chemical structure of the small molecule and known protein binding sites.[5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound in cell-based assays.
Issue 1: High Levels of Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen.[2]2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[2] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate Dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[2]2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Check the inhibitor's solubility in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[2] | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[2]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor Instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products.[2] |
| Cell Line-Specific Effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[2] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Compensatory Pathway Activation
Objective: To determine if this compound treatment leads to the activation of compensatory signaling pathways by examining the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control.
-
Lysate Preparation: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).
-
Detection: Following incubation with the appropriate secondary antibodies, visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Protocol 2: Kinome Profiling
Objective: To identify the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration significantly higher than its expected IC50 value for the primary target.
-
Kinase Panel Screening: The compound is screened at one or more concentrations against a panel of purified, active kinases.
-
Activity Measurement: The activity of each kinase in the presence of the compound is measured, typically using a radiometric or fluorescence-based assay that detects the phosphorylation of a substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (no inhibitor). The results are often presented as a "tree spot" diagram or a table of inhibited kinases.
Visualizations
Caption: On-target vs. Off-target Signaling.
Caption: Experimental Troubleshooting Workflow.
Caption: Problem-Solution Relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyquinazolin-4(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
1. Low or No Product Yield
-
Question: I am observing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Possible Cause: Poor Quality of Starting Materials
-
Solution: Ensure the purity of your starting materials, particularly 2-amino-4-methoxybenzoic acid and formamide. Impurities can lead to unwanted side reactions.[1] Consider purifying starting materials if their quality is uncertain.
-
-
Possible Cause: Suboptimal Reaction Conditions
-
Solution:
-
Temperature: The Niementowski reaction, a common method for this synthesis, often requires high temperatures.[3] If the temperature is too low, the reaction may not proceed; if too high, degradation can occur. An optimal temperature is typically around 130-135°C when using formamide.[4] Consider performing small-scale reactions at various temperatures to find the optimal condition.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Reaction times can vary, so periodic monitoring is crucial.[2]
-
-
-
Possible Cause: Inefficient Cyclization
-
Solution: Ensure that water, a byproduct of the cyclization, is effectively removed during the reaction, as its presence can inhibit the reaction.
-
-
2. Product Purification Issues
-
Question: My crude product is impure. What is the best method for purifying this compound?
-
Answer: Recrystallization and column chromatography are the most common and effective purification techniques for quinazolinone derivatives.
-
Recrystallization:
-
Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold.[5] For quinazolinone derivatives, ethanol, methanol, and ethyl acetate are often good choices.[2] Small-scale solubility tests are recommended to identify the best solvent or solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[1]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed on TLC.[2] A typical mobile phase could be a gradient of ethyl acetate in hexane.
-
Procedure: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.[1][6]
-
-
3. Difficulty Monitoring the Reaction
-
Question: How can I effectively monitor the progress of my reaction?
-
Answer: Thin Layer Chromatography (TLC) is an essential technique for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
-
Quantitative Data
Below is a summary of typical characterization data for this compound. Note that exact values may vary slightly depending on the instrumentation and experimental conditions.
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | Data not consistently available in the searched literature. |
| 1H NMR | See detailed spectrum interpretation below. |
| 13C NMR | See detailed spectrum interpretation below. |
| IR (Infrared) Spectroscopy | See detailed spectrum interpretation below. |
| Mass Spectrometry (MS) | See detailed spectrum interpretation below. |
Spectral Data Interpretation
-
1H NMR (Proton NMR):
-
Expect signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system.
-
A singlet for the methoxy group (O-CH₃) will likely appear around 3.9-4.0 ppm.
-
A broad singlet for the N-H proton will also be present, likely at a higher chemical shift.
-
-
13C NMR (Carbon NMR):
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the C=O (carbonyl) stretch is expected around 1650-1700 cm⁻¹.
-
N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm⁻¹.
-
C-O stretching for the methoxy group will be observed around 1000-1300 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings will be seen in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
Experimental Protocols
Synthesis of this compound (Adapted from Niementowski Reaction)
This protocol describes the synthesis of this compound from 2-amino-4-methoxybenzoic acid and formamide.
-
Materials:
-
2-amino-4-methoxybenzoic acid
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid (1 equivalent) with an excess of formamide (e.g., 4-5 equivalents).[4]
-
Heat the reaction mixture to 130-135°C and maintain this temperature with stirring.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
-
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Product Yield
Caption: A logical guide for troubleshooting low product yield in synthesis.
Signaling Pathway: HIF-1α Inhibition
Caption: Inhibition of the HIF-1α signaling pathway by quinazolinone derivatives.
Signaling Pathway: PI3K/HDAC Inhibition
Caption: Dual inhibition of PI3K and HDAC signaling pathways.
Signaling Pathway: β-catenin/TCF4 Inhibition
Caption: Inhibition of the β-catenin/TCF4 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 7-Methoxyquinazolin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Methoxyquinazolin-4(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the this compound core involve the cyclization of appropriately substituted anthranilamides or anthranilic acids with a one-carbon source. Key starting materials often include 2-amino-4-methoxybenzoic acid or its derivatives. Common cyclizing agents are formamide or a mixture of formic acid and ammonium formate.[1] An alternative approach involves the reaction of 2-amino-4-methoxybenzonitrile with formic acid.
Q2: What are the critical reaction parameters to control during the cyclization step?
A2: Temperature and reaction time are critical. The cyclization reaction, particularly when using formamide, often requires high temperatures (e.g., 180°C) for several hours. Inadequate temperature or time can lead to incomplete reaction and low yields. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting material or product, leading to impurities. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[2][3]
Q3: How can I purify the crude this compound?
A3: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol, methanol, or ethyl acetate.[1][3] If significant impurities are present, column chromatography on silica gel may be necessary.[4] Washing the crude product with water to remove inorganic salts and with a non-polar solvent like hexanes to remove non-polar impurities is also a common practice.
Q4: Are there any known safety precautions I should take during the synthesis?
A4: Yes. Many of the reagents used in quinazolinone synthesis are hazardous. For example, phosphoryl chloride (POCl₃), which is sometimes used for chlorination of the 4-position, is highly corrosive and reacts violently with water.[2] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | - Verify Reaction Temperature: Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 180°C for formamide-mediated cyclization). Use a high-boiling point solvent if necessary. - Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue heating until the starting material is consumed.[2][3] - Check Reagent Quality: Ensure the formamide or other cyclizing agents are of high purity and anhydrous if required. |
| Product Degradation | - Optimize Temperature and Time: Avoid excessive heating or prolonged reaction times which can lead to decomposition.[3] - Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Suboptimal Stoichiometry | - Review Reagent Ratios: Ensure the correct molar ratios of reactants are used. A slight excess of the cyclizing agent may sometimes be beneficial. |
| Inefficient Product Isolation | - Optimize Crystallization: After the reaction, cooling the mixture to room temperature or below can help precipitate the product. - Solvent Selection for Extraction: If an extraction is performed, ensure the chosen solvent has good solubility for the product and is immiscible with the aqueous layer.[1] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Drive Reaction to Completion: As mentioned above, ensure the reaction goes to completion by optimizing temperature and time.[2][3] |
| Formation of Side-Products | - Control Reaction Temperature: Side reactions are often temperature-dependent. Maintaining a consistent and optimal temperature is key.[3] - Purification: Employ appropriate purification techniques. Recrystallization is often effective at removing minor impurities.[1][3] For persistent impurities, column chromatography is recommended.[4] |
| Contamination from Reagents or Solvents | - Use High-Purity Materials: Ensure all reagents and solvents are of a suitable grade for synthesis. |
Problem 3: Difficulties in Scaling Up the Synthesis
| Potential Cause | Recommended Solution |
| Poor Heat Transfer | - Mechanical Stirring: Use a mechanical stirrer for larger reaction volumes to ensure even heat distribution. - Gradual Heating: Heat the reaction mixture gradually to avoid localized overheating. |
| Exothermic Reactions | - Controlled Reagent Addition: For exothermic steps, add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.[3] - External Cooling: Have an ice bath ready to cool the reaction if it becomes too vigorous. |
| Product Precipitation Issues | - Stirring During Precipitation: Vigorously stir the mixture during product precipitation to obtain a fine, easily filterable solid.[3] - Solvent for Slurry: If the product precipitates as a thick, unmanageable mass, adding a small amount of an appropriate solvent can create a more manageable slurry for filtration. |
| Extended Reaction Times | - Catalyst Use: Investigate the use of catalysts that can increase the reaction rate and potentially lower the required temperature.[5] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of quinazolinone derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Reagents | Conditions | Yield | Reference |
| 2-amino-5-(7-ethoxy-7-oxoheptyloxy)-4-methoxybenzoate | Ammonium formate, Formamide | 180°C, 3h | 99% | |
| 6-Hydroxy-7-methoxy-3H-quinazoline-4-one | N-(3-chloropropyl)morpholine, Na₂CO₃, DMF | 100-105°C, 1h | 83% | [1] |
| 6,7-dimethoxyquinazolin-4-one | L-methionine, methanesulfonic acid | 100°C, 22h | 94% | [6] |
Experimental Protocols & Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for troubleshooting low product yields.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
- 1. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
Validation & Comparative
Validating the Biological Target of 7-Methoxyquinazolin-4(1H)-one: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of 7-Methoxyquinazolin-4(1H)-one, identifying and validating its biological target is a critical step. While direct experimental validation for this specific molecule is still emerging, extensive research on the broader quinazolinone scaffold provides a strong foundation for postulating and testing potential mechanisms of action. This guide offers a comparative analysis of likely biological targets based on studies of structurally related compounds and outlines the experimental protocols required for their validation.
Potential Biological Targets and Comparative Analysis
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Based on the activities of analogous compounds, the primary putative targets for this compound include Receptor Tyrosine Kinases (RTKs), components of the Wnt/β-catenin signaling pathway, tubulin, and Histone Deacetylase 6 (HDAC6).
Comparative Data of Quinazolinone Analogs
The following table summarizes the biological activities and validated targets of several quinazolinone derivatives, providing a basis for prioritizing target validation efforts for this compound.
| Compound Class | Specific Analog(s) | Validated Target(s) | Key Quantitative Data (IC50/GI50) | Cell Lines/Assay System |
| Nitro-quinazolinones | 7-Methoxy-6-nitroquinazolin-4(3H)-one | EGFR, HER-2 | Not specified in the provided text | Anticancer assays |
| Disubstituted Methoxyquinazolines | Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | β-catenin/TCF4 signaling pathway | IC50: 8.50 ± 1.44 μM | HCT116, HepG2, primary human gallbladder cancer cells |
| Dihydroquinazolin-ones | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Tubulin Polymerization | GI50: <50 nM | HT29, U87, A2780, H460, BE2-C |
| Styrylquinazolin-ones | 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Tubulin Polymerization | Sub-μM GI50 values | Broad panel of cancer cell lines |
| Quinazolin-one based HDAC Inhibitors | Compound 5c | HDAC6 | IC50: 13.7 μM | MCF-7 |
Experimental Protocols for Target Validation
To validate the potential biological target of this compound, a series of well-established experimental protocols can be employed. Below are detailed methodologies for investigating the top putative targets.
Receptor Tyrosine Kinase (RTK) Inhibition Assays
Objective: To determine if this compound inhibits the kinase activity of RTKs like EGFR and HER-2.
Methodology:
-
In Vitro Kinase Assay:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human EGFR or HER-2 kinase with a specific substrate peptide and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.
-
-
Cell-Based Phosphorylation Assay (Western Blot):
-
Culture cancer cell lines with high EGFR or HER-2 expression (e.g., A431 for EGFR, SK-BR-3 for HER-2).
-
Treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) or HER-2 (p-HER-2) and total EGFR or HER-2.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the compound on receptor phosphorylation.
-
Wnt/β-catenin Signaling Pathway Analysis
Objective: To assess if this compound modulates the β-catenin/TCF4 signaling pathway.
Methodology:
-
TOP/FOP Flash Reporter Assay:
-
Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
Treat the transfected cells with Wnt3a conditioned media to activate the pathway and with varying concentrations of this compound.
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOP-Flash and FOP-Flash activities to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of the pathway.
-
-
Immunofluorescence for β-catenin Localization:
-
Seed colon cancer cells with a constitutively active Wnt pathway (e.g., HCT116) on coverslips.
-
Treat the cells with this compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.
-
Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope. A shift from nuclear to cytoplasmic localization suggests pathway inhibition.
-
Tubulin Polymerization Assay
Objective: To determine if this compound affects microtubule formation by inhibiting tubulin polymerization.[1]
Methodology:
-
In Vitro Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit containing purified tubulin.
-
In a 96-well plate, add tubulin to a polymerization buffer.
-
Add this compound at various concentrations. Include paclitaxel as a polymerization promoter and nocodazole as an inhibitor for comparison.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
A reduction in the rate and extent of absorbance increase compared to the control indicates inhibition of tubulin polymerization.[1]
-
-
Cell Cycle Analysis:
-
Treat a rapidly proliferating cancer cell line (e.g., HeLa) with this compound for 24-48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and treat them with RNase A.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.
-
Visualizing Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate a key signaling pathway potentially targeted by this compound and a general workflow for target validation.
Caption: EGFR signaling pathway and potential inhibition by this compound.
Caption: A generalized workflow for the validation of a biological drug target.
References
A Comparative Guide to Quinazolinone-Based Kinase Inhibitors: From Foundational Scaffold to Clinical Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone core, particularly the 7-methoxyquinazolin-4(1H)-one scaffold, represents a cornerstone in the development of targeted cancer therapies. While this compound itself is primarily a foundational chemical structure, its derivatives have given rise to a class of potent kinase inhibitors that have revolutionized the treatment of various cancers. This guide provides a comparative overview of prominent quinazolinone-based kinase inhibitors, focusing on their performance, supporting experimental data, and the methodologies used to evaluate their efficacy.
Introduction to Quinazolinone-Based Kinase Inhibitors
The quinazolinone scaffold has proven to be an exceptional framework for the design of ATP-competitive kinase inhibitors. The structure's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR), has led to the development of highly selective and potent drugs. This guide will focus on a comparative analysis of four leading EGFR and HER2 inhibitors derived from the broader quinazoline chemical class: Gefitinib, Erlotinib, Lapatinib, and Afatinib.
Comparative Performance of Kinase Inhibitors
The efficacy of these inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.
Biochemical Kinase Inhibition
The following table summarizes the biochemical IC50 values of the selected kinase inhibitors against key cancer-related kinases. This data reflects the direct inhibitory effect of the compounds on purified enzymes.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Gefitinib | EGFR | 0.41 - 37[1][2] |
| EGFR (L858R) | ~0.4[3] | |
| EGFR (T790M) | ~10[3] | |
| Erlotinib | EGFR | 2[4][5] |
| HER2 | 150 - 1890[4][5] | |
| Lapatinib | EGFR | 10.8[6][7] |
| HER2 | 9.2[6][7] | |
| HER4 | 367[6] | |
| Afatinib | EGFR (wt) | 0.5[3] |
| EGFR (L858R) | 0.4[3] | |
| EGFR (L858R/T790M) | 10[3] | |
| HER2 | 14[3] | |
| HER4 | 1[3] |
Cellular Antiproliferative Activity
The antiproliferative activity of these inhibitors is assessed in various cancer cell lines, each with distinct genetic profiles, particularly concerning EGFR and HER2 status. The IC50 values in these assays reflect the drug's ability to inhibit cancer cell growth.
| Kinase Inhibitor | Cell Line | EGFR/HER2 Status | IC50 (µM) |
| Gefitinib | PC-9 | EGFR (del E746-A750) | <1[8] |
| A549 | EGFR (wt) | 10[8] | |
| H1975 | EGFR (L858R, T790M) | Resistant (>1)[9] | |
| Erlotinib | A-431 | EGFR (wt, overexpressed) | 1.53[10] |
| SK-BR-3 | HER2 (overexpressed) | 3.98[10] | |
| MDA-MB-231 | EGFR (wt) | 18.6[11] | |
| Lapatinib | BT-474 | HER2 (overexpressed) | 0.036 - 0.1[11][12] |
| SK-BR-3 | HER2 (overexpressed) | 0.080[12] | |
| MDA-MB-453 | HER2 (amplified) | 6.08[12] | |
| Afatinib | PC-9 | EGFR (del E746-A750) | 0.00028[13] |
| H1975 | EGFR (L858R, T790M) | 0.0384[13] | |
| H460 | EGFR (wt), KRAS mutant | 2.3[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified kinase and its specific substrate to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO. Prepare an ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase.
-
Assay Procedure : In a 96- or 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Stop the reaction by adding a stop solution, such as EDTA.
-
Detection : Quantify kinase activity. Common methods include:
-
Radiometric Assays : Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo®) : Measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Fluorescence-Based Assays (e.g., TR-FRET) : Use fluorescently labeled antibodies or substrates to detect phosphorylation.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of cell culture medium.
-
Compound Treatment : The following day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Incubate the plate overnight and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing insight into the mechanism of action of a kinase inhibitor.
-
Cell Treatment and Lysis : Seed cells and treat them with the kinase inhibitor as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer : Normalize protein concentrations and denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis : To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.
Visualizing Kinase Signaling and Experimental Logic
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based drugs.
Experimental Workflow for Kinase Inhibitor Evaluation
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of 7-Methoxyquinazolin-4(1H)-one Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Methoxyquinazolin-4(1H)-one derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A study on 4,7-disubstituted 8-methoxyquinazoline derivatives, a closely related scaffold, revealed their potential as cytotoxic agents by targeting the β-catenin/TCF4 signaling pathway. The cytotoxic potencies (IC50) of these derivatives were found to be in the micromolar range against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines.[1] For instance, one of the most potent compounds in the series demonstrated an IC50 value of 5.64 ± 0.68 μM against HCT116 cells.[1] Mechanistic studies indicated that these compounds down-regulate the β-catenin/TCF4 signaling pathway, leading to apoptosis and inhibition of cell migration.[1]
Another investigation into a series of 2-substituted quinazolin-4(3H)-ones highlighted a derivative bearing a 2-methoxyphenyl substitution that displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines.[2]
Comparative Anticancer Activity Data
| Derivative | Cell Line | IC50 (µM) | Reference |
| 4,7-disubstituted 8-methoxyquinazoline (Compound 18B) | HCT116 | 5.64 ± 0.68 | [1] |
| 4,7-disubstituted 8-methoxyquinazoline (Compound 18B) | HepG2 | 8.50 ± 1.44 | [1] |
| 2-(2-methoxyphenyl)quinazolin-4(3H)-one derivative | Various | Not specified in abstract | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: β-catenin/TCF4 Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Certain quinazoline derivatives have been shown to disrupt this pathway by inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4), a key transcriptional activator in this cascade.
Caption: Inhibition of the β-catenin/TCF4 signaling pathway by quinazolinone derivatives.
Antimicrobial Activity of this compound Derivatives
Quinazolinone derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of substituents on the quinazolinone ring play a significant role in their antimicrobial efficacy.
While specific zone of inhibition data for this compound derivatives is limited in the readily available literature, studies on related quinazolinone scaffolds provide valuable insights. For instance, a study on novel Schiff bases of 3-amino-2-methyl quinazolin-4-(3H)-one demonstrated significant antibacterial and antifungal activities.[3] Another study on quinazolinone derivatives reported promising activity against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.90 µg/ml against Bacillus subtilis.[4]
Comparative Antimicrobial Activity Data (General Quinazolinones)
| Derivative Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Base | Staphylococcus aureus | Not specified | - | [3] |
| Quinazolinone Schiff Base | Aspergillus niger | Not specified | - | [3] |
| 6-Iodoquinazoline-based Schiff base | Bacillus subtilis | Not specified | 1.90 | [4] |
| 6-Iodoquinazoline-based Schiff base | Staphylococcus aureus | Not specified | 3.9 | [4] |
Experimental Protocol: Agar Disc Diffusion Assay
The agar disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Procedure:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile agar plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the screening of antimicrobial activity of synthesized derivatives.
Anti-inflammatory Activity of this compound Derivatives
Quinazolinone derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
While specific COX inhibition data for this compound derivatives is not extensively available, studies on other quinazolinone derivatives have shown potent and selective COX-2 inhibition.[5][6] For example, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibited strong COX-2 inhibitory activity with IC50 values in the sub-micromolar range.[5] One compound from this series displayed a COX-2 IC50 of 0.33 µM with a high selectivity index.[5]
Comparative COX-2 Inhibitory Activity Data (General Quinazolinones)
| Derivative Type | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinone | 0.33 | >303.0 | [5] |
| 2,3-disubstituted 4(3H)-quinazolinone | 0.40 | >250.0 | [5] |
| Hybrid pyrazole analogue | 1.79 | 74.92 | [6] |
Experimental Protocol: COX (ovine) Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes, heme, and a chromogenic substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the development of the colored product using a spectrophotometer at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Signaling Pathway: NF-κB and MAPK Inhibition
The anti-inflammatory effects of some heterocyclic compounds, structurally related to quinazolinones, have been attributed to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Inhibition of NF-κB and MAPK signaling pathways by quinazolinone derivatives.
References
- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 5. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Cross-Validation of 7-Methoxyquinazolin-4(1H)-one Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the bioactivity of 7-Methoxyquinazolin-4(1H)-one derivatives against established alternatives, primarily focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology research. Experimental data, detailed protocols, and visual diagrams are presented to assist researchers, scientists, and drug development professionals in evaluating these compounds for their therapeutic potential.
Introduction to this compound and its Bioactivity
The quinazoline scaffold is a foundational structure in medicinal chemistry, giving rise to numerous compounds with diverse biological activities. The this compound core, in particular, has been a key building block for the development of potent anticancer agents. Derivatives of this molecule have demonstrated significant efficacy as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER2. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and are implicated in various cancers, making it a critical target for therapeutic intervention.
This guide focuses on the comparative analysis of this compound derivatives against two FDA-approved EGFR inhibitors with a similar quinazoline core: Gefitinib and Erlotinib.
Comparative Bioactivity Data
The primary measure of a compound's inhibitory potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the in vitro bioactivity of this compound derivatives, Gefitinib, and Erlotinib against EGFR and various cancer cell lines.
Table 1: EGFR Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Quinazolinone Derivative (Comp. 24) | EGFR-TK | 13.40 | |
| Gefitinib | EGFR-TK | 18.14 | |
| Erlotinib | EGFR Kinase | 2 | |
| Quinazolinone Glycoside (Comp. 13) | EGFR | 310 |
Table 2: Anti-proliferative Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 | Reference |
| Gefitinib | HCC827 | Exon 19 Deletion | 13.06 nM | |
| Gefitinib | PC9 | Exon 19 Deletion | 77.26 nM | |
| Gefitinib | H3255 | L858R | 0.003 µM | |
| Erlotinib | H1650 | Exon 19 Deletion | 14.00 ± 1.19 µM | |
| Erlotinib | HCC827 | Exon 19 Deletion | 11.81 ± 1.02 µM |
Table 3: Anti-proliferative Activity against Other Cancer Cell Lines
| Compound | Cell Line |
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one Analogs as Anticancer Agents
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer properties.[1][2] Analogs of 7-Methoxyquinazolin-4(1H)-one, in particular, have been explored as potent inhibitors of key signaling pathways implicated in cancer progression. This guide provides an objective comparison of these analogs, focusing on their structure-activity relationships (SAR), supported by experimental data from in vitro studies. We will delve into the cytotoxic effects against various cancer cell lines, detail the experimental methodologies used, and visualize a primary mechanism of action.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. The 7-methoxy group is a common feature in many active compounds, and modifications at other positions, primarily positions 4 and 6, have been systematically studied to optimize potency.
-
Substitution at the 4-position: The introduction of an anilino (phenylamino) group at the C-4 position is a cornerstone of many potent quinazoline-based kinase inhibitors.[3][4] The electronic properties of substituents on this aniline ring are critical. For instance, the presence of electron-withdrawing groups like halogens (e.g., 3-chloro-4-fluoro) often enhances inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5]
-
Substitution at the 6-position: The 6-position offers another site for modification. Introducing moieties like a nitro group can modulate the compound's activity. For example, 7-methoxy-6-nitroquinazolin-4(3H)-one has been identified as an inhibitor of HER-2 and EGFR.[6] Other substitutions at this position, often linked via an oxygen atom, can be used to attach larger functional groups to further probe the target's binding site.[3]
-
Mechanism of Action: A predominant mechanism for the anticancer activity of these quinazoline derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control growth, proliferation, and survival.[7] Specifically, many quinazoline analogs function as ATP-competitive inhibitors of EGFR and other related receptor tyrosine kinases like HER-2 and VEGFR.[5][6] By blocking the ATP-binding site, these compounds prevent the kinase from phosphorylating its downstream targets, thereby halting the signaling cascade that drives tumor cell proliferation.[6]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 7-methoxyquinazoline analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Structure / Key Substituents | Cell Line | IC50 (µM) | Reference |
| 5cX | 4-(4-methoxyphenyl)amino at C4 | A549 (Lung) | < 2.5 | [3] |
| H1975 (Lung) | < 2.5 | [3] | ||
| Zorifertinib | (Positive Control) | A549 (Lung) | 31.08 | [3] |
| H1975 (Lung) | 64.17 | [3] | ||
| Compound 4 | (A quinazolinone derivative) | Caco-2 (Colon) | 23.31 ± 0.09 | [8] |
| HepG2 (Liver) | 53.29 ± 0.25 | [8] | ||
| MCF-7 (Breast) | 72.22 ± 0.14 | [8] | ||
| Compound 8h | (A quinazolinone derivative) | SKLU-1 (Lung) | 23.09 µg/mL | [9] |
| MCF-7 (Breast) | 27.75 µg/mL | [9] | ||
| HepG-2 (Liver) | 30.19 µg/mL | [9] |
Note: The table includes data for broader quinazolinone derivatives to provide context, with specific data on 7-methoxy analogs highlighted where available.
Key Signaling Pathway: EGFR Inhibition
Many this compound analogs exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and angiogenesis. Quinazoline inhibitors block this process at its inception.
Caption: EGFR signaling cascade and its inhibition by this compound analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in determining their therapeutic potential. The MTT assay is a standard colorimetric method used for this purpose.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, H1975, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing various concentrations of the test compounds is added. A control group receives medium with DMSO only. The plates are then incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[10]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (typically DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 7-Methoxyquinazolin-4(1H)-one Derivatives and Established Anticancer Agents
In the landscape of oncological research, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the efficacy of derivatives of 7-Methoxyquinazolin-4(1H)-one against established anticancer drugs, focusing on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors and cytotoxic agents. While direct comparative data for the parent compound, this compound, is limited in publicly available literature, this guide leverages data from structurally related analogues to provide a valuable reference for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various quinazolinone derivatives, including those with a 7-methoxy substitution, against the established EGFR inhibitor Gefitinib and the widely used chemotherapeutic agent Doxorubicin. The data is presented as half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) against various cancer cell lines.
Table 1: Comparative in vitro Efficacy of Quinazolinone Derivatives and Gefitinib against EGFR and Cancer Cell Lines
| Compound/Drug | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Gefitinib | EGFR (wild-type) | 0.026 - 0.037 | [1] |
| A549 (NSCLC) | 7.0 ± 1.0 | [1] | |
| H1650 (NSCLC) | 9.7 ± 0.7 | [1] | |
| H1975 (NSCLC, L858R/T790M) | 5.5 ± 0.6 | [1] | |
| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline derivative) | HCT116 (Colon) | 5.64 ± 0.68 | [2] |
| HepG2 (Liver) | 23.18 ± 0.45 | [2] | |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | NCI-60 Cell Line Panel | Subnanomolar to low nanomolar range | [3] |
Table 2: Comparative Cytotoxicity of a Quinazolinone Derivative and Doxorubicin against a Breast Cancer Cell Line
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 1.45 | [4] |
| Compound E6 (a 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivative) | MCF-7 (Breast) | Not explicitly provided in µM, but showed 70.74% inhibition of cell growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the compounds discussed.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative) and reference compound (e.g., Gefitinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiation of Kinase Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km value for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and reference compound (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: EGFR signaling cascade and the inhibitory mechanism of quinazoline-based compounds.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of 7-Methoxyquinazolin-4(1H)-one Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of potent anti-cancer agents based on the 7-methoxyquinazolin-4(1H)-one scaffold. We will focus on a lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and compare its performance with a standard chemotherapeutic agent, Paclitaxel, as well as other quinazolinone-based compounds with different mechanisms of action. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of In Vivo Antitumor Efficacy
The in vivo antitumor effects of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (designated as Compound 2 ) were evaluated in a dose-dependent manner and compared with the established chemotherapeutic agent, Paclitaxel. The study utilized a human non-small-cell lung cancer (NCI-H460) xenograft model in mice.[1][2]
| Compound | Dose | Tumor Growth Inhibition (%) | Host Toxicity |
| Compound 2 | 0.25 mg/kg | 17.8% | No obvious signs |
| 0.5 mg/kg | 36.8% | No obvious signs | |
| 1.0 mg/kg | 61.9% | No obvious signs | |
| Paclitaxel | 15 mg/kg | 60.4% | Not specified |
Data sourced from studies on NCI-H460 xenograft tumors.[1]
Alternative Quinazolinone-Based Anticancer Agents
While Compound 2 acts as a tubulin-binding tumor-vascular disrupting agent, other quinazolinone derivatives have been developed to target different signaling pathways implicated in cancer progression. Below is a comparison with a representative compound from a series designed to inhibit the β-catenin/TCF4 signaling pathway.
| Compound | Target Pathway | Cell Line | IC50 (µM) |
| Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) | β-catenin/TCF4 | HCT116 | 5.64 ± 0.68 |
| HepG2 | 23.18 ± 0.45 |
Compound 18B is one of the most potent compounds from a series of 4N-(3-Bromophenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine derivatives.[3]
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of action for different classes of quinazolinone-based anticancer agents.
Caption: Mechanism of action for Compound 2 , a tubulin-binding tumor-vascular disrupting agent.
Caption: Mechanism of action for Compound 18B , a β-catenin/TCF4 signaling pathway inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vivo Antitumor Efficacy in NCI-H460 Xenograft Model
-
Cell Culture: Human non-small-cell lung cancer cells (NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (nu/nu) are used for the study.
-
Tumor Implantation: A suspension of NCI-H460 cells is injected subcutaneously into the right flank of each mouse.
-
Compound Administration: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compounds (Compound 2 or Paclitaxel) are administered intraperitoneally at the specified doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is used to calculate tumor volume.
-
Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) × 100%.[1]
Immunohistochemistry for Mechanistic Studies
-
Tissue Preparation: Xenograft tumor tissues are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm).
-
Staining: The sections are deparaffinized, rehydrated, and then stained with Mayer's hematoxylin and eosin to observe tissue morphology. For specific protein expression, immunohistochemical staining is performed using antibodies against markers for cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess changes in cell proliferation, apoptosis, and tumor vasculature.[2]
Caption: Workflow for the in vivo antitumor efficacy study using a xenograft model.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonally Validating the Mechanism of Action of 7-Methoxyquinazolin-4(1H)-one as a Putative Kinase Inhibitor
A Comparative Guide for Drug Discovery Professionals
The quinazolinone scaffold is a well-established pharmacophore in oncology, with many derivatives acting as potent protein kinase inhibitors.[1][2][3] This guide outlines a comprehensive strategy for orthogonally validating the hypothesized mechanism of action of 7-Methoxyquinazolin-4(1H)-one as a protein kinase inhibitor. While the specific targets of this particular compound are not extensively characterized, related molecules such as 7-methoxy-6-nitroquinazolin-4(3H)-one are known to inhibit receptor tyrosine kinases like EGFR and HER-2.[4] Therefore, this document will proceed with the plausible hypothesis that this compound targets a protein kinase, such as a receptor tyrosine kinase (RTK), and will compare the essential validation methods required to build a robust data package for a novel inhibitor.
A rigorous validation approach relies on orthogonal assays—distinct methods that interrogate the same biological question through different physical principles.[5][6] This strategy is critical to ensure that the observed biological effects are due to specific, on-target activity rather than artifacts or off-target interactions.[7] The validation workflow typically progresses from initial biochemical characterization to direct binding confirmation and finally to cellular target engagement and functional outcomes.
Comparative Analysis of Key Validation Techniques
To build a high-confidence profile for a putative kinase inhibitor, a combination of biochemical, biophysical, and cell-based assays is essential. Each category of assay provides a unique layer of evidence, and their collective results create a comprehensive understanding of the compound's mechanism of action.
Table 1: Comparison of Biochemical & Biophysical Assays for Target Interaction
| Technique | Principle | Primary Output | Key Advantages | Key Limitations |
| Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) | Measures catalytic activity by detecting substrate phosphorylation or ATP consumption.[8][9] | IC₅₀ (Potency) | High-throughput, direct measure of functional inhibition, multiple formats available.[8] | Prone to compound interference (e.g., fluorescence), uses purified components outside a cellular context.[9] |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface as the compound binds to the immobilized target protein.[10][11] | Kₐ, Kₔ, K₋ (Kinetics & Affinity)[10] | Label-free, provides real-time kinetic data (on/off rates), low sample consumption.[10][12] | Requires protein immobilization which can affect activity, potential for non-specific binding.[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding interaction between the compound and target in solution.[10][14] | K₋, ΔH, ΔS, Stoichiometry (Thermodynamics)[10][15] | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[14] | Low throughput, requires high sample quantities, may not be suitable for very weak or very tight binders. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells or cell lysates upon compound binding.[16][17] | Thermal Shift (ΔTₘ) (Target Engagement) | Confirms direct target binding in a physiological context (intact cells), label-free.[16][18] | Lower throughput, requires a specific antibody for detection, interpretation can be complex.[19] |
Table 2: Comparison of Cell-Based Assays for Cellular Activity
| Technique | Principle | Primary Output | Key Advantages | Key Limitations |
| Western Blot (Phospho-Substrate) | Measures the phosphorylation level of a known downstream substrate of the target kinase in treated cells.[20][21] | Inhibition of Substrate Phosphorylation | Confirms functional inhibition of the signaling pathway in a cellular context; widely accessible. | Semi-quantitative, lower throughput, depends on high-quality phospho-specific antibodies. |
| Cell Proliferation Assay (e.g., Ba/F3) | Measures the viability of engineered cells whose survival is dependent on the activity of the target kinase.[20][22] | GI₅₀ (Growth Inhibition) | Provides a clear functional readout of kinase inhibition; multiple formats (MTS, CellTiter-Glo). | Indirect measure of target inhibition; results can be confounded by off-target toxicity. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a luciferase-tagged kinase in live cells.[22] | Apparent Affinity (Kₐ₋₋) | Measures target engagement in live cells in real-time; quantitative and high-throughput.[22] | Requires genetic modification of cells to express the fusion protein. |
Visualizing the Validation Strategy
A logical workflow is crucial for systematically validating a compound's mechanism of action. The process begins with confirming the inhibition of the purified enzyme and progresses to demonstrating direct target binding and functional effects in a cellular environment.
Caption: Orthogonal workflow for validating a putative kinase inhibitor.
This workflow illustrates how different experimental approaches build upon one another to create a comprehensive and robust validation package. A positive result in a biochemical assay prompts direct binding studies, which are then confirmed in a cellular context before linking the target inhibition to a functional cellular outcome.
Hypothetical Signaling Pathway
Many quinazolinone derivatives target receptor tyrosine kinases (RTKs) like EGFR.[1][2] The diagram below illustrates a simplified, hypothetical RTK signaling pathway and the proposed point of intervention for this compound.
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
Detailed and reproducible protocols are the foundation of rigorous scientific validation. Below are methodologies for three key orthogonal experiments.
1. Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)
This assay measures the potency (IC₅₀) of the compound against a purified kinase.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity in a purified system.
-
Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay detects the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase reduces the FRET signal.[8]
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. Prepare solutions of the target kinase, GFP-tagged substrate peptide, and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the compound dilutions. Add the kinase and substrate peptide solution to all wells and incubate briefly. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody to stop the reaction. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
This biophysical technique provides quantitative information on the binding affinity and kinetics of the compound to its target.[12]
-
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋) of the compound-kinase interaction.[10]
-
Principle: The purified kinase (ligand) is immobilized on a sensor chip. The compound (analyte) is flowed over the surface. The binding and dissociation are measured in real-time by detecting changes in the refractive index at the surface.[10]
-
Methodology:
-
Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13]
-
Binding Analysis: Prepare a serial dilution of this compound in a suitable running buffer containing a small percentage of DMSO.
-
Injection Cycle: For each concentration, inject the compound solution over the sensor surface for a set association time, followed by a flow of running buffer for a set dissociation time.
-
Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound, preparing the surface for the next injection.[10]
-
Data Analysis: Subtract the reference surface signal from the active surface signal to obtain sensorgrams. Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and K₋.
-
3. Cell-Based Western Blot for Target Inhibition
This assay confirms that the compound can access its target in a cellular environment and inhibit its function.
-
Objective: To determine if this compound inhibits the phosphorylation of a key downstream substrate of the target kinase in intact cells.
-
Principle: Cells are treated with the compound, and the phosphorylation status of a specific substrate is measured by immunoblotting using a phospho-specific antibody.
-
Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active target kinase pathway (e.g., A431 cells for EGFR) and grow to 70-80% confluency.[23] Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt). Subsequently, probe with an antibody for the total amount of the substrate and a loading control (e.g., anti-Actin).
-
Analysis: Detect the signals using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities to determine the relative reduction in substrate phosphorylation at each compound concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 15. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
Navigating the Reproducibility of 7-Methoxyquinazolin-4(1H)-one Experiments: A Comparative Guide
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental reproducibility of 7-Methoxyquinazolin-4(1H)-one, a versatile quinazolinone scaffold, against established alternatives such as Gefitinib, Erlotinib, and Lapatinib. By examining synthetic protocols and factors influencing biological assay variability, this guide aims to equip scientists with the knowledge to anticipate and mitigate potential reproducibility challenges.
Synthetic Reproducibility: A Tale of Yields and Reaction Conditions
The synthesis of quinazolinone-based compounds can be influenced by various factors, including reaction time, temperature, and the purity of starting materials. While the literature provides multiple synthetic routes for this compound and its derivatives, reported yields can vary, suggesting that achieving consistent results may require careful optimization and control of reaction parameters.
In contrast, the syntheses of FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib are well-established and have undergone extensive process development to ensure high reproducibility and yield.[1][2][3][4] Detailed protocols with specific reaction conditions and purification methods are readily available, contributing to more consistent outcomes across different laboratories.
Below is a comparative summary of synthetic methodologies for this compound and its alternatives.
| Compound | Starting Materials | Key Reaction Steps | Reported Yield | Potential for Variability |
| This compound & Derivatives | 2-Amino-4-methoxybenzoic acid, Formamide or other reagents | Cyclization | 76-90% for some derivatives[5][6] | Moderate to High: Yields can be sensitive to reaction conditions (temperature, time), catalyst, and purification methods. The synthesis of derivatives often involves multiple steps, each contributing to potential variability. |
| Gefitinib | 6,7-Dimethoxy-3H-quinazolin-4-one, 3-chloro-4-fluoroaniline | Chlorination, Nucleophilic aromatic substitution | ~40-99% in final steps[1][4] | Low to Moderate: Well-established, multi-step synthesis with optimized conditions. However, like any multi-step synthesis, careful control of each step is crucial for consistent high yields. |
| Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylaniline | Nucleophilic aromatic substitution | Good to excellent[7] | Low to Moderate: Established industrial synthesis. Variability can arise from the quality of starting materials and precise control of reaction conditions. |
| Lapatinib | 5-((4-((3-chlorophenyl)amino)quinazolin-6-yl)oxy)methyl)-2-furaldehyde, N-(3-fluoro-4-(methylsulfonamido)phenyl)acetamide | Reductive amination | Not explicitly stated in all public literature, but expected to be high and reproducible for an approved drug. | Low: As an approved pharmaceutical, the manufacturing process is highly controlled and optimized for reproducibility. |
Unpacking the Nuances of Biological Assay Reproducibility
The reproducibility of in vitro and in vivo biological assays is influenced by a multitude of factors, including cell line stability, reagent quality, and subtle variations in experimental protocols. For quinazolinone-based kinase inhibitors, these challenges are particularly relevant.
Factors Influencing Biological Assay Reproducibility:
-
Cell Line Integrity: Genetic drift and phenotypic changes in cancer cell lines over time can significantly impact their response to kinase inhibitors.
-
Reagent Quality: The purity and activity of recombinant kinases, antibodies, and other reagents are critical for consistent results.
-
Assay Conditions: Minor variations in incubation times, temperatures, and cell seeding densities can lead to significant differences in IC50 values.
-
Compound Stability and Solubility: The stability of the compound in assay media and its solubility can affect its effective concentration.
The extensive clinical use of Gefitinib, Erlotinib, and Lapatinib has led to the development of standardized assay protocols and a deeper understanding of the factors that can influence their biological activity.[8][9] For this compound, a research compound, such standardized protocols are less common, potentially leading to greater inter-laboratory variability.
Experimental Protocols: A Closer Look
Detailed and well-documented experimental protocols are the cornerstone of reproducible research. Below are representative protocols for the synthesis of a this compound derivative and a common biological assay used to evaluate kinase inhibitors.
Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one[6]
A solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) is stirred at 100°C in an oil bath for 8 hours. The reaction mixture is then cooled and quenched in ice-cold water (30 mL) and left overnight at room temperature. The resulting precipitate is filtered and dried under a vacuum to yield the product.
General Protocol for a Cell Viability (MTT) Assay[11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Workflow
To better understand the experimental processes and potential sources of variability, the following diagrams, generated using the DOT language, illustrate a typical synthesis and biological assay workflow.
Caption: Synthetic workflow for a this compound derivative.
Caption: General workflow for a cell viability (MTT) assay.
Conclusion
While this compound and its derivatives offer a flexible scaffold for drug discovery, achieving high experimental reproducibility may require more rigorous optimization compared to well-established drugs like Gefitinib, Erlotinib, and Lapatinib. The detailed and validated protocols available for these approved drugs contribute to their reliable performance in both synthetic and biological experiments. For researchers working with novel quinazolinone compounds, a thorough understanding of the factors that can influence experimental outcomes, coupled with meticulous protocol optimization and documentation, is essential for generating robust and reproducible data. This comparative guide serves as a valuable resource for navigating these challenges and making informed decisions in the laboratory.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. ukm.my [ukm.my]
- 3. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking the 7-Methoxyquinazolin-4(1H)-one Scaffold Against Gold Standard Kinase and Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The quinazolinone core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. Within this class, the 7-methoxyquinazolin-4(1H)-one scaffold has emerged as a versatile platform for the development of potent inhibitors targeting key players in cellular signaling pathways critical to cancer progression. This guide provides a comparative overview of the potential of this compound derivatives against established gold standard inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Aurora Kinase A, and Ubiquitin-Specific Protease 7 (USP7). While direct benchmarking data for the parent this compound is limited in publicly available literature, the extensive research on its derivatives provides a strong indication of its potential as a valuable pharmacophore.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 values) of representative this compound derivatives against their respective targets, juxtaposed with the performance of gold standard compounds. This data, compiled from various preclinical studies, highlights the potential for developing highly potent inhibitors based on this scaffold.
Table 1: EGFR Inhibitory Activity
| Compound/Drug | Target | IC50 (nM) | Notes |
| Gefitinib | EGFR | 2-37 | Gold standard, first-generation EGFR inhibitor. |
| Erlotinib | EGFR | 2 | Gold standard, first-generation EGFR inhibitor. |
| Quinazoline Derivative 1 | EGFR | 3.2 | A 4-anilino-quinazoline derivative.[1] |
| Quinazoline Derivative 2 | EGFR | 20.72 | A propen-phenylamino-quinazoline derivative.[2] |
| Quinazoline Derivative 3 | EGFR | 0.13 µM | A quinazoline-based derivative.[3] |
Table 2: HER2 Inhibitory Activity
| Compound/Drug | Target | IC50 (nM) | Notes |
| Lapatinib | HER2 | 9.2-13 | Gold standard, dual EGFR/HER2 inhibitor. |
| Isoquinoline-tethered quinazoline derivative | HER2 | 643 (cellular IC50) | Exhibited high selectivity for HER2 over EGFR in kinase assays.[4] |
| Quinazoline-based dual EGFR/HER2 inhibitor | EGFR/HER2 | - | Irreversible dual inhibitors showing potent activity.[5] |
Table 3: Aurora Kinase A Inhibitory Activity
| Compound/Drug | Target | IC50 (nM) | Notes |
| Danusertib (PHA-739358) | Aurora A | 13 | Gold standard, pan-Aurora kinase inhibitor. |
| BIQO-19 | Aurora A | 68.54 | A novel quinazolin-4(3H)-one derivative.[6] |
| Quinazolin-4-amine derivative | Aurora A | - | Showed potent inhibition of Aurora A kinase.[7] |
| Anilinoquinazoline derivative | Aurora A | 390 | A cell-permeable anilinoquinazoline.[8] |
Table 4: USP7 Inhibitory Activity
| Compound/Drug | Target | IC50 (µM) | Notes |
| P22077 | USP7 | 8.6 | Gold standard, cell-permeable USP7 inhibitor. |
| HBX 41108 | USP7 | 0.424 | Gold standard, potent USP7 inhibitor. |
| Quinazolin-4(3H)-one Derivative C9 | USP7 | 4.86 | A novel quinazolin-4(3H)-one derivative.[9] |
| Quinazolin-4(3H)-one Derivative C19 | USP7 | 1.537 | A novel quinazolin-4(3H)-one derivative.[9] |
Experimental Protocols
The determination of inhibitory activity is paramount in drug discovery. Below are generalized methodologies for the key assays cited in the comparison tables.
Biochemical Kinase Inhibition Assay (e.g., for EGFR, HER2, Aurora Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, Aurora Kinase A).
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system with a detectable antibody.
-
Assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Test compounds (e.g., this compound derivatives) and gold standard inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96- or 384-well assay plates.
-
Scintillation counter or filter-binding apparatus for radioactivity-based assays, or a plate reader for luminescence/fluorescence-based assays.
-
-
Procedure:
-
A reaction mixture containing the purified kinase, peptide substrate, and assay buffer is prepared.
-
The test compound or gold standard inhibitor at various concentrations is added to the wells of the assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In radioactivity-based assays, this involves capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity. In other formats, it may involve the use of a phospho-specific antibody and a detection system that generates a luminescent or fluorescent signal.
-
The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Deubiquitinase (DUB) Inhibition Assay (e.g., for USP7)
This assay measures the ability of a compound to inhibit the enzymatic activity of a deubiquitinating enzyme.
-
Reagents and Materials:
-
Purified recombinant DUB (e.g., USP7).
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).
-
Assay buffer (typically containing Tris-HCl, DTT, and a chelating agent).
-
Test compounds and gold standard inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Black 96- or 384-well assay plates suitable for fluorescence measurements.
-
Fluorescence plate reader.
-
-
Procedure:
-
The purified DUB is pre-incubated with various concentrations of the test compound or gold standard inhibitor in the assay buffer in the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The fluorescence generated by the cleavage of the substrate is measured at appropriate excitation and emission wavelengths.
-
The IC50 value is determined by plotting the percentage of inhibition of DUB activity against the inhibitor concentration.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and the inhibitory action of the this compound scaffold.
Caption: Role of Aurora Kinase A in mitosis and its inhibition by the this compound scaffold.
Caption: The USP7-MDM2-p53 pathway and its modulation by the this compound scaffold.
Caption: General experimental workflow for determining the IC50 of an inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Methoxyquinazolin-4(1H)-one
For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methoxyquinazolin-4(1H)-one, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Summary
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified with the GHS07 pictogram, indicating the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, a structurally related compound has been identified as being harmful to aquatic life with long-lasting effects (H412)[2]. Therefore, it is crucial to prevent this chemical from entering the environment.
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., a dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.
Quantitative Data Summary
For quick reference, the key identifiers and hazard codes for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 16064-24-7 | [1] |
| GHS Pictogram | GHS07 | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Potential Environmental Hazard | H412 (based on a similar compound) | [2] |
Operational Plan for Waste Management
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal service. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and labeled hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Waste accumulation log
-
Chemical fume hood
Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Designate a specific waste container for this material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals must be segregated to prevent dangerous reactions[3].
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste "[3][4].
-
The label must include the full chemical name: "This compound " (no abbreviations or chemical formulas)[3].
-
Indicate the associated hazards (e.g., "Toxic," "Irritant")[4].
-
Record the date when waste was first added to the container (accumulation start date)[3].
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash[6].
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup[7].
-
Provide a complete and accurate description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal[8][9][10][11][12].
-
Experimental Protocol for Decontamination of Labware
Glassware that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Crucially, this initial rinsate must be collected and disposed of as hazardous waste in the designated container for this compound waste[5].
-
-
Subsequent Cleaning:
-
After the initial solvent rinse, the glassware can be washed with soap and water according to standard laboratory procedures.
-
-
Disposal of Empty Containers:
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, grounded in established safety protocols, empowers researchers to manage the disposal of this compound responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 7-Methoxyquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Methoxyquinazolin-4(1H)-one. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) has identified the following hazards associated with this compound.
GHS Hazard Classification:
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects against eye irritation from dust particles or splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect gloves for tears or perforations before use. | Prevents skin contact and subsequent irritation. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the powder outside of a chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required. | Minimizes the risk of inhaling airborne particles and causing respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid material within the chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
-
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.[1]
-
Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1] The label should include the full chemical name.
-
-
Disposal Method:
-
Institutional Guidelines:
-
Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
